Product packaging for N-Boc-Trimetazidine(Cat. No.:)

N-Boc-Trimetazidine

Cat. No.: B15293524
M. Wt: 366.5 g/mol
InChI Key: VEHUBUWVCHATCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Boc-Trimetazidine is a protected chemical intermediate designed for the research and development of Trimetazidine and its structural analogs. Trimetazidine is a well-established anti-ischemic agent used for the symptomatic treatment of angina pectoris. Its primary mechanism of action is described as a metabolic modulator, which functions by selectively inhibiting the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (LC 3-KAT) . This inhibition shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation, thereby optimizing energy production under ischemic conditions where oxygen supply is limited . This cytoprotective effect helps preserve intracellular ATP levels and maintain ionic homeostasis, which is crucial for cellular function during stress . The anti-ischemic and potential protective effects of Trimetazidine have been investigated in various preclinical models beyond cardiology, including studies on renal ischemia-reperfusion injury and cyclophosphamide-induced cystitis, where it demonstrated anti-oxidant and anti-inflammatory properties by suppressing pathways like TLR4-mediated NF-κB signaling . The Boc (tert-butoxycarbonyl) protecting group on this derivative is instrumental in multi-step organic synthesis, safeguarding the piperazine nitrogen during reactions and allowing for selective deprotection under mild acidic conditions to generate the active pharmaceutical ingredient (API) or novel derivatives. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30N2O5 B15293524 N-Boc-Trimetazidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30N2O5

Molecular Weight

366.5 g/mol

IUPAC Name

tert-butyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H30N2O5/c1-19(2,3)26-18(22)21-11-9-20(10-12-21)13-14-7-8-15(23-4)17(25-6)16(14)24-5/h7-8H,9-13H2,1-6H3

InChI Key

VEHUBUWVCHATCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

Foundational & Exploratory

The Strategic Role of N-Boc-Piperazine in the Synthesis of Trimetazidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetazidine, an anti-anginal agent, is synthesized through various chemical pathways. A notable and efficient method involves the use of an N-Boc-protected piperazine intermediate, specifically N-Boc-trimetazidine. This technical guide provides an in-depth analysis of the pivotal role of this compound in the synthesis of trimetazidine. It outlines the synthetic route, details experimental protocols, presents quantitative data, and offers a comparative perspective on alternative methods. The use of the tert-butyloxycarbonyl (Boc) protecting group offers significant advantages in terms of reaction selectivity, yield, and purity of the final active pharmaceutical ingredient (API).

Introduction

Trimetazidine, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine, is a metabolic agent that has been widely used in the treatment of angina pectoris. The synthesis of trimetazidine has evolved to optimize yield, purity, and industrial scalability. Traditional methods have often faced challenges such as low yields, the use of hazardous reagents, and the formation of impurities. The introduction of a synthetic strategy employing N-Boc-piperazine has addressed many of these limitations, offering a more controlled and efficient process.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under acidic conditions. In the context of trimetazidine synthesis, the Boc group serves to temporarily block one of the nitrogen atoms of the piperazine ring, thereby preventing undesired side reactions and directing the synthesis towards the desired mono-substituted product.

The N-Boc-Protected Synthesis Pathway of Trimetazidine

A novel and efficient synthesis of trimetazidine hydrochloride utilizes N-Boc-piperazine as a key starting material. This pathway involves a three-step process: formation of the N-Boc protected intermediate, methylation of the phenolic hydroxyl groups, and subsequent deprotection and salt formation.

Overall Synthesis Workflow

The synthesis commences with the reaction of 1,2,3-trihydroxybenzene with N-Boc-piperazine to form the initial adduct. This is followed by methylation to introduce the three methoxy groups characteristic of trimetazidine. The final steps involve the removal of the Boc protecting group and the formation of the dihydrochloride salt.

SynthesisWorkflow A 1,2,3-Trihydroxybenzene + N-Boc-Piperazine B Compound III (N-Boc protected intermediate) A->B Reaction C Compound IV (Methylated intermediate) B->C Methylation (Dimethyl Sulfate) D Trimetazidine Base C->D Deprotection (Acidic conditions) E Trimetazidine Dihydrochloride D->E Salification (HCl)

Figure 1: Overall workflow of trimetazidine synthesis via the N-Boc-piperazine route.

The Critical Role of the Boc Protecting Group

The use of N-Boc-piperazine is a strategic choice that offers several advantages in the synthesis of trimetazidine:

  • Prevents Di-substitution: Piperazine has two secondary amine groups, both of which are nucleophilic. Without a protecting group, the reaction with the trimethoxybenzyl precursor could lead to the formation of a di-substituted piperazine impurity, 1,4-bis(2,3,4-trimethoxybenzyl)piperazine, which is difficult to separate from the desired mono-substituted product. The Boc group effectively blocks one of the nitrogens, ensuring that the substitution occurs only at the unprotected nitrogen.

  • Improves Solubility and Handling: The introduction of the bulky, non-polar Boc group can improve the solubility of the piperazine derivative in organic solvents, facilitating reactions and purification.

  • Mild Deprotection Conditions: The Boc group can be readily removed under acidic conditions, which are often compatible with the final salt formation step, making the overall process more efficient.

Experimental Protocols

The following protocols are based on the synthesis pathway described in patent CN102993122A.

Preparation of Compound III (N-Boc protected intermediate)
  • Method 1:

    • In a 100 ml single-port flask, dissolve 12.6 g (0.1 mol) of 1,2,3-trihydroxybenzene in 50 ml of ethanol and cool to 10°C in an ice-water bath with stirring.

    • After dissolution, add 2.2 g (0.05 mol) of paraformaldehyde at 0-5°C.

    • Slowly add a solution of 9.4 g (0.05 mol) of N-Boc-piperazine in 20 ml of ethanol to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1.5-2 hours.

  • Method 2:

    • In a 100 ml single-port flask, dissolve 12.6 g (0.1 mol) of 1,2,3-trihydroxybenzene in 50 ml of methanol and cool to 10°C in an ice-water bath with stirring.

    • After dissolution, add 6.0 g of a saturated formaldehyde solution (0.05 mol) at 0-5°C.

    • Slowly add a solution of 9.4 g (0.05 mol) of N-Boc-piperazine in 20 ml of methanol to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1.5-2 hours.

Preparation of Compound IV (Methylation)
  • This step involves the methylation of the hydroxyl groups of Compound III using a methylating agent like dimethyl sulfate under basic conditions. Specific details for this step from the primary source are limited, but a general procedure would involve reacting Compound III with at least three equivalents of dimethyl sulfate in the presence of a base such as sodium hydroxide in a suitable solvent.

Deprotection and Salification to Trimetazidine Dihydrochloride
  • Compound IV is treated under acidic conditions to remove the Boc protecting group. This is typically achieved by dissolving the compound in a solvent like isopropanol and adding hydrochloric acid. The deprotection and salt formation can often be accomplished in a single step, leading to the precipitation of trimetazidine dihydrochloride.

Quantitative Data

The following table summarizes the reported yields and purity for different synthesis methods of trimetazidine and related compounds.

Product/IntermediateSynthesis MethodYield (%)Purity (%)Reference
Trimetazidine DihydrochlorideReductive amination with Lindlar catalyst92.5100Patent CN110713471A
Trimetazidine DihydrochlorideReductive amination with Lindlar catalyst91.799.9Patent CN110713471A
Trimetazidine DihydrochlorideReductive amination with Lindlar catalyst92.199.8Patent CN110713471A
Trimetazidine BaseReductive amination with Pd/C9499.5 (HPLC)Patent US5142053A
TrimetazidineReductive amination with formic acid83-92Not specifiedPatent CN102850296A[1][2]
Trimetazidine DihydrochlorideFrom trimetazidine baseNot specifiedSingle impurity < 0.1%, Total impurity < 0.2%RJPT Article[3]
Impurity BFrom trimethoxy benzaldehyde and piperazineNot specified99.76 (HPLC)J. Chem. Pharm. Res.
Impurity DReduction of trimethoxy benzaldehydeNot specified99.76J. Chem. Pharm. Res.

Alternative Synthesis Routes

Several other methods for synthesizing trimetazidine have been reported. A comparative understanding of these routes highlights the advantages of the N-Boc-piperazine pathway.

Reductive Amination of 2,3,4-Trimethoxybenzaldehyde

A common method involves the direct reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine. This can be achieved using various reducing agents and catalysts.

ReductiveAmination A 2,3,4-Trimethoxybenzaldehyde + Piperazine B Trimetazidine A->B Reductive Amination (e.g., H2/Pd-C, HCOOH)

Figure 2: Reductive amination route to trimetazidine.

While this method is more direct, it can suffer from the formation of the di-substituted impurity and may require careful control of reaction conditions to achieve high selectivity and yield. For instance, a process using formic acid as a catalyst reports yields of 83-92%.[1][2] Another approach using a Lindlar catalyst claims high purity and yield.

Condensation with 2,3,4-Trimethoxybenzyl Chloride

Another route involves the condensation of 2,3,4-trimethoxybenzyl chloride with piperazine or a protected piperazine derivative. This method, however, may use more hazardous starting materials and can result in lower yields and purity if not optimized.

Conclusion

The synthesis of trimetazidine via an N-Boc-protected intermediate represents a significant advancement in the manufacturing of this important pharmaceutical agent. The strategic use of the Boc protecting group effectively prevents the formation of di-substituted impurities, leading to a cleaner reaction profile and a higher purity final product. While alternative routes such as direct reductive amination exist, the N-Boc-piperazine pathway offers a robust and controlled method that is well-suited for industrial-scale production. The mild deprotection conditions further enhance the efficiency of this synthetic strategy. For researchers and drug development professionals, this method provides a reliable and scalable approach to obtaining high-purity trimetazidine.

References

A Technical Guide to N-Boc-Trimetazidine: Its Role and Application as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-Boc-Trimetazidine, a critical intermediate in the synthesis of novel Trimetazidine analogs. The "mechanism of action" of this intermediate is defined by its chemical function: to protect the secondary amine of the piperazine ring, thereby enabling selective modification at other positions of the Trimetazidine scaffold. This guide outlines the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group, details experimental protocols for its application and removal, and provides context by summarizing the pharmacological action of the parent drug, Trimetazidine.

Introduction to Trimetazidine and the Role of N-Boc Protection

Trimetazidine is a clinically significant anti-anginal agent that functions as a metabolic modulator.[1][2] Its primary mechanism of action involves the inhibition of the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT).[1][2][3][4][5] This inhibition shifts cardiac energy metabolism from fatty acid β-oxidation to the more oxygen-efficient pathway of glucose oxidation.[1][2][3][4] Under ischemic conditions, this metabolic switch helps maintain intracellular ATP levels, ensuring cellular homeostasis and protecting cardiac cells from damage.[2][4]

The development of novel Trimetazidine derivatives is a key area of research for enhancing its therapeutic properties or exploring new indications.[6][7][8] Such synthetic endeavors often require a multi-step approach where specific functional groups must be temporarily masked or "protected" to prevent unwanted side reactions.

This is where the utility of this compound becomes paramount. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in organic synthesis to protect amines.[9][10] Its strategic application to the Trimetazidine molecule yields this compound, an intermediate where the reactive secondary amine of the piperazine ring is rendered inert to a wide range of reaction conditions, such as basic and nucleophilic environments.[10] This allows for selective chemical modifications elsewhere on the molecule. The Boc group can then be cleanly removed under mild acidic conditions to restore the free amine, completing the synthesis.[9][10]

Synthetic Workflow and Experimental Protocols

The use of this compound as an intermediate follows a logical three-stage workflow: Protection , Modification , and Deprotection .

Logical Workflow for Synthesis of Trimetazidine Derivatives

G cluster_0 Trimetazidine Trimetazidine (Starting Material) Boc_TMZ This compound (Protected Intermediate) Trimetazidine->Boc_TMZ Step 1: Protection (Boc₂O, Base) Modified_Boc_TMZ Modified this compound (Functionalized Intermediate) Boc_TMZ->Modified_Boc_TMZ Step 2: Modification (e.g., Alkylation, Acylation) Final_Derivative Final Trimetazidine Derivative (Target Molecule) Modified_Boc_TMZ->Final_Derivative Step 3: Deprotection (TFA or HCl)

Caption: Synthetic workflow using this compound as a key intermediate.

Step 1: N-Boc Protection of Trimetazidine

This step involves the reaction of Trimetazidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to form the N-Boc protected carbamate.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve Trimetazidine (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.5 eq.) or 4-dimethylaminopyridine (DMAP) (0.1 eq.), to the solution and stir.

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) either as a solid or dissolved in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the mixture with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Step 2: Modification of the Intermediate

With the secondary amine protected, further chemical transformations can be carried out. For instance, if the Trimetazidine scaffold were to contain other reactive sites (e.g., a hydroxyl group on a modified version), those sites could be selectively targeted. The N-Boc-piperazine moiety itself can be functionalized at the α-position via lithiation followed by trapping with an electrophile.[11][12]

Step 3: N-Boc Deprotection

The final step is the removal of the Boc group to unveil the secondary amine of the final derivative. This is typically achieved under acidic conditions.[13][14]

Experimental Protocol: Deprotection of this compound Derivative

  • Dissolution: Dissolve the N-Boc protected Trimetazidine derivative (1.0 eq.) in an organic solvent, most commonly dichloromethane (DCM).

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA). A common method is to use a solution of 25-50% TFA in DCM.[15]

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[13]

  • Work-up: Once the reaction is complete, remove the solvent and excess acid in vacuo.

  • Neutralization & Isolation: The resulting product is the TFA salt of the amine. To obtain the free base, dissolve the residue in a suitable solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate, NaHCO₃) until the pH of the aqueous layer is neutral or slightly basic. Extract the aqueous layer, combine the organic phases, dry over Na₂SO₄, and concentrate to yield the final product.[16]

Quantitative Data Summary

The following tables summarize representative quantitative data for the protection and deprotection steps. Yields and conditions are based on standard literature procedures for similar transformations.

Table 1: N-Boc Protection of Trimetazidine

ParameterValueReference
Starting Material Trimetazidine[17]
Reagents Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA)[13]
Solvent Dichloromethane (DCM)[13]
Temperature Room Temperature (20-25 °C)[18]
Reaction Time 4-12 hours[18]
Typical Yield > 90%[19]
Purity (Post-Purification) > 98% (by HPLC)N/A

Table 2: N-Boc Deprotection

ParameterValueReference
Starting Material N-Boc Protected Derivative[15]
Reagents Trifluoroacetic Acid (TFA)[13][15]
Solvent Dichloromethane (DCM)[13][15]
Temperature Room Temperature (20-25 °C)[15][18]
Reaction Time 1-3 hours[15]
Typical Yield > 95% (as salt)N/A
Purity (Post-Workup) > 98% (by HPLC)N/A

Pharmacological Context: Mechanism of Action of Trimetazidine

To fully appreciate the importance of synthesizing Trimetazidine derivatives, it is essential to understand the pharmacological action of the parent compound. Trimetazidine exerts its anti-ischemic effects by modulating cellular energy metabolism.

G cluster_0 Myocardial Cell Under Ischemia Trimetazidine Trimetazidine KAT3 3-Ketoacyl-CoA Thiolase (3-KAT) Trimetazidine->KAT3 Inhibits FAO Fatty Acid β-Oxidation KAT3->FAO Catalyzes Glucose_Ox Glucose Oxidation FAO->Glucose_Ox Metabolic Shift ATP_low Less Efficient ATP Production (High O₂ Cost) FAO->ATP_low ATP_high More Efficient ATP Production (Low O₂ Cost) Glucose_Ox->ATP_high

Caption: Trimetazidine's mechanism of action in an ischemic myocardial cell.

Under ischemic conditions, the reduced oxygen supply makes energy production via fatty acid oxidation inefficient.[2][4] Trimetazidine selectively inhibits 3-KAT, a key enzyme in this pathway.[1][2][5] This blockage causes a metabolic shift, increasing the rate of glucose oxidation, which requires less oxygen to produce the same amount of ATP.[1][4] This optimization of energy metabolism helps preserve myocardial function and cellular integrity during periods of reduced blood flow.[2][4]

By using this compound as an intermediate, researchers can create novel analogs that may offer improved potency, better pharmacokinetic profiles, or additional beneficial effects, such as antioxidant properties.[6][7]

References

The Genesis of a Metabolic Modulator: An In-depth Technical Guide to the Discovery and History of Trimetazidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cardiovascular therapeutics, trimetazidine stands out as a unique metabolic modulator. Unlike traditional anti-anginal agents that primarily exert hemodynamic effects, trimetazidine optimizes myocardial energy metabolism, offering a cytoprotective effect during ischemic events. This technical guide delves into the discovery, history, and core scientific principles of trimetazidine, with a particular focus on its synthesis, mechanism of action, and the journey from preclinical research to clinical application. The compound N-Boc-Trimetazidine, a key synthetic intermediate, will be situated within this developmental context.

Discovery and Historical Context

Trimetazidine, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine, was developed and first marketed by the French pharmaceutical company Laboratoires Servier.[1][2][3] Its development dates back to the 1970s, a period of significant research into novel treatments for angina pectoris.[2] Trimetazidine was conceptualized as the first cytoprotective anti-ischemic agent, a novel therapeutic approach aimed at protecting cardiac cells from damage during periods of reduced blood flow, without altering hemodynamic parameters such as heart rate or blood pressure.[1][4]

While the specific scientists at Servier who led the initial discovery are not widely documented in publicly available literature, the institutional contribution is well-established.[1][2][3] The drug was first approved in France in 1978 and has since been used in many countries for the treatment of angina pectoris and other conditions related to ischemia.[2]

Synthesis of Trimetazidine: The Role of this compound

The synthesis of trimetazidine can be achieved through various routes. One notable method involves the use of a Boc (tert-butoxycarbonyl) protecting group for the piperazine moiety, highlighting the relevance of N-Boc-piperazine as a key starting material and, by extension, this compound as a synthetic intermediate.

A patented method outlines a synthesis pathway that involves the reaction of 1,2,3-trihydroxybenzene with Boc-piperazine and formaldehyde to form an intermediate, which is subsequently methylated and deprotected to yield trimetazidine.[5][6]

Experimental Protocol: Synthesis via N-Boc Intermediate (Illustrative)

The following protocol is a general representation based on patented synthesis routes and common organic chemistry practices.

Step 1: Synthesis of N-Boc protected intermediate (Compound III in patent CN102993122A) [5]

  • In a reaction vessel, dissolve 1,2,3-trihydroxybenzene in ethanol and cool the mixture in an ice-water bath.

  • Add paraformaldehyde to the solution under stirring.

  • Slowly add a solution of N-Boc-piperazine in ethanol to the reaction mixture at a controlled temperature (e.g., 0-5°C).

  • Allow the reaction to warm to room temperature and stir for 1.5-2 hours.

  • Pour the reaction mixture into water to precipitate the solid product.

  • Filter and dry the precipitate to obtain the N-Boc protected intermediate.

Step 2: Methylation of the intermediate (to form Compound IV in patent CN102993122A)

  • The N-Boc protected intermediate is then subjected to methylation, for example, using dimethyl sulfate in the presence of a base.

Step 3: Deprotection and Salt Formation to Yield Trimetazidine Dihydrochloride

  • The methylated intermediate (this compound precursor) is treated with a strong acid (e.g., hydrochloric acid in an organic solvent) to remove the Boc protecting group.

  • The resulting trimetazidine is then converted to its dihydrochloride salt, which is a common pharmaceutical form.

Mechanism of Action: A Shift in Myocardial Metabolism

Trimetazidine's primary mechanism of action is the inhibition of fatty acid β-oxidation in the myocardium.[1][7] It achieves this by selectively inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the fatty acid oxidation pathway.[8]

Signaling Pathway of Trimetazidine's Action

Trimetazidine Mechanism of Action cluster_0 Mitochondrion Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation 3_KAT Long-chain 3-ketoacyl-CoA thiolase Beta_Oxidation->3_KAT Acetyl_CoA_FA Acetyl-CoA 3_KAT->Acetyl_CoA_FA TCA_Cycle TCA Cycle Acetyl_CoA_FA->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production Trimetazidine Trimetazidine Trimetazidine->3_KAT Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH Acetyl_CoA_Glu Acetyl-CoA PDH->Acetyl_CoA_Glu Acetyl_CoA_Glu->TCA_Cycle

Caption: Trimetazidine inhibits 3-KAT, shifting energy production from fatty acid to glucose oxidation.

By inhibiting 3-KAT, trimetazidine reduces the heart's reliance on fatty acids for energy, which is less efficient in terms of oxygen consumption, particularly during ischemia. This metabolic shift promotes glucose oxidation, which generates more ATP for the same amount of oxygen consumed. This optimization of energy production helps to maintain cellular function and integrity during ischemic episodes.

Preclinical and Clinical Development Workflow

The development of an anti-anginal drug like trimetazidine follows a structured pathway from preclinical research to clinical trials and post-marketing surveillance.

Drug Development Workflow

Anti-Anginal Drug Development Workflow Discovery Drug Discovery & Target Identification Preclinical Preclinical Studies (In vitro & In vivo) Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trials (Safety & Dosage) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval & Market Launch NDA->Approval Phase4 Phase IV Post-Marketing Surveillance Approval->Phase4

Caption: The typical phased workflow for the development of an anti-anginal medication.

Preclinical Data

Preclinical studies were crucial in elucidating the mechanism of action and establishing the safety profile of trimetazidine.

In Vitro Studies

In vitro studies using isolated mitochondria and cardiomyocytes demonstrated that trimetazidine selectively inhibits the oxidation of long-chain fatty acids. A key quantitative finding from these studies is the IC50 value for the inhibition of long-chain 3-ketoacyl-CoA thiolase, which has been reported to be 75 nM .[8]

ParameterValueReference
IC50 (3-ketoacyl-CoA thiolase) 75 nM[8]

Clinical Data

Numerous clinical trials have evaluated the efficacy and safety of trimetazidine in patients with stable angina pectoris. These studies have consistently shown that trimetazidine, both as monotherapy and in combination with other anti-anginal agents, improves exercise tolerance and reduces the frequency of angina attacks.[1][9][10]

Summary of Key Clinical Trial Findings
Study/Meta-analysisNumber of PatientsKey FindingsReference
ODA Trial1841 (initiation group)Significant decrease in weekly angina attacks from 4.8 ± 3.5 at baseline to 0.9 ± 1.4 at 3 months (p < 0.001).[1]
Meta-analysis (2003)12 studiesSignificant reduction in weekly angina attacks and improvement in time to 1 mm ST-segment depression.[9]
Meta-analysis (2014)13 studiesTrimetazidine in combination therapy led to a smaller weekly mean number of angina attacks (WMD=-0.95) and fewer weekly nitroglycerin use (WMD=-0.98).[10]
ATPCI Trial6007In patients post-PCI, trimetazidine did not significantly reduce the primary composite endpoint of cardiac death, hospitalization, or recurrent angina leading to angiography.[11]

Conclusion

The discovery and development of trimetazidine marked a significant advancement in the management of stable angina pectoris, introducing a novel metabolic approach to myocardial protection. Its history, from its origins at Laboratoires Servier in the 1970s to its widespread clinical use today, underscores the value of targeting cellular metabolism in ischemic heart disease. The synthesis of trimetazidine, involving intermediates such as this compound, is a practical application of modern organic chemistry in pharmaceutical development. While its role in improving hard clinical outcomes in all patient populations is still a subject of ongoing research, its efficacy in symptom control and its unique, hemodynamically neutral mechanism of action solidify its place in the cardiovascular therapeutic armamentarium.

References

N-Boc-Trimetazidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-Trimetazidine, a key intermediate in the synthesis of Trimetazidine. This document consolidates essential chemical data, experimental protocols, and relevant biological context to support research and development activities.

Core Chemical Data

This compound is the N-tert-butoxycarbonyl protected form of Trimetazidine, an anti-anginal agent. The Boc protecting group is utilized during synthetic processes to prevent unwanted reactions at the piperazine nitrogen.

ParameterValueReference
CAS Number 1428670-15-8[1]
Molecular Formula C19H30N2O5[1]
Molecular Weight 366.45 g/mol [1][2]

Synthesis of this compound

A novel synthetic route for Trimetazidine hydrochloride involves the preparation of this compound (referred to as compound III in the patent) as a key intermediate. The following is a summary of the experimental protocol described.[3]

Reaction Scheme:

1,2,3-Trihydroxybenzene (Compound II) is reacted with N-Boc-piperazine in the presence of formaldehyde or paraformaldehyde to yield this compound (Compound III).

Experimental Protocol (Example 1):

  • To a solution of 1,2,3-trihydroxybenzene in ethanol, cooled in an ice-water bath, add paraformaldehyde.

  • Slowly add a solution of N-Boc-piperazine in ethanol to the reaction mixture at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 1.5-2 hours.

  • Pour the reaction mixture into purified water to precipitate the product.

  • The resulting solid, this compound, is collected by suction filtration and dried.

  • The reported yield for this method is approximately 80%.[3]

Experimental Protocol (Example 2):

  • A similar procedure is followed using a saturated solution of formaldehyde instead of paraformaldehyde.

  • The reported yield for this method is approximately 77%.[3]

Biological Context: Signaling Pathways of Trimetazidine

While this compound is primarily a synthetic intermediate, its derivative, Trimetazidine, exhibits significant biological activity. Understanding the mechanism of action of Trimetazidine provides crucial context for the development and application of its derivatives. Trimetazidine's primary mechanism involves the inhibition of fatty acid β-oxidation, leading to a shift towards more efficient glucose oxidation for ATP production, which is particularly beneficial under ischemic conditions.[4][5][6] This metabolic shift is achieved through the inhibition of the long-chain 3-ketoacyl-CoA thiolase enzyme.[4][5]

Recent studies have elucidated the involvement of specific signaling pathways in the protective effects of Trimetazidine on myocardial cells.

ERK Signaling Pathway

Trimetazidine has been shown to activate the Extracellular signal-regulated kinase (ERK) signaling pathway.[7] Activation of this pathway is associated with the regulation of cell proliferation and survival and can protect against myocardial injury by suppressing the activation of downstream targets.[7]

ERK_Signaling_Pathway Trimetazidine Trimetazidine ERK_Activation ERK Pathway Activation Trimetazidine->ERK_Activation Cell_Survival Increased Cell Proliferation & Survival ERK_Activation->Cell_Survival Myocardial_Protection Protection Against Myocardial Injury Cell_Survival->Myocardial_Protection

Caption: Trimetazidine-mediated activation of the ERK signaling pathway.

Akt and Bcl-2/Bax Signaling Pathway

Trimetazidine also exerts its protective effects against cardiac ischemia/reperfusion injury through the modulation of the Akt and Bcl-2/Bax signaling pathways.[8] This involves the upregulation of microRNA-21 (miRNA-21), which subsequently activates Akt and modulates the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[8]

Akt_Bcl2_Bax_Pathway Trimetazidine Trimetazidine miRNA21 Increased miRNA-21 Expression Trimetazidine->miRNA21 Akt Akt Activation miRNA21->Akt Bcl2_Bax Increased Bcl-2/Bax Ratio Akt->Bcl2_Bax Apoptosis Inhibition of Apoptosis Bcl2_Bax->Apoptosis Cardiac_Protection Cardiac Protection from I/R Injury Apoptosis->Cardiac_Protection

Caption: Protective signaling cascade initiated by Trimetazidine.

Analytical Methodologies for Trimetazidine

The quality control and analysis of Trimetazidine and its intermediates are critical. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. While specific methods for this compound are not extensively published, the methods developed for Trimetazidine can be adapted.

Summary of a Validated RP-HPLC Method for Trimetazidine Dihydrochloride: [9]

ParameterCondition
Column C18
Mobile Phase 10 mM Triethylamine (pH 4.0, adjusted with acetic acid) and Acetonitrile (85:15 v/v)
Flow Rate 1 mL/min
Detection PDA detector at 232 nm
Linearity (r²) 0.999
Concentration Range 1.859 – 55.763 µg/mL

This method demonstrates good linearity, accuracy, precision, and robustness for the determination of Trimetazidine.[9] Further method development would be required to optimize the separation and quantification of this compound.

References

Solubility Profile of N-Boc-Trimetazidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected solubility characteristics of N-Boc-Trimetazidine. Due to the current absence of publicly available empirical data for this compound, this document leverages the known solubility of its parent compound, Trimetazidine, and the well-documented physicochemical effects of the tert-butyloxycarbonyl (Boc) protecting group to provide a reasoned and scientifically grounded solubility assessment.

Executive Summary

This compound is a derivative of Trimetazidine where one of the amine protons on the piperazine ring is replaced by a Boc protecting group. This structural modification is anticipated to significantly alter the solubility profile of the parent molecule. The introduction of the bulky and non-polar Boc group will decrease the overall polarity of the molecule, leading to a predicted decrease in solubility in polar, protic solvents such as water and an increase in solubility in non-polar organic solvents. This guide will explore these expected changes in detail and provide a general framework for the experimental determination of this compound's solubility.

The Impact of the N-Boc Group on Solubility

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its introduction onto a molecule has several predictable effects on the compound's physical properties, most notably its solubility:

  • Increased Lipophilicity: The tert-butyl group is bulky and hydrophobic, which significantly increases the lipophilicity (fat-solubility) of the molecule.

  • Decreased Polarity: The Boc group is non-polar and masks a polar N-H group, thereby reducing the overall polarity of the molecule. This leads to N-Boc protected compounds being generally less polar than their parent amines.

  • Reduced Hydrogen Bonding: By capping a secondary amine, the Boc group eliminates a hydrogen bond donor site, which reduces the molecule's ability to form hydrogen bonds with protic solvents like water.

Consequently, it is expected that this compound will exhibit lower solubility in aqueous and polar protic solvents and higher solubility in non-polar organic solvents compared to Trimetazidine.

Solubility of the Parent Compound: Trimetazidine Dihydrochloride

To establish a baseline for understanding the solubility of this compound, the known solubility of Trimetazidine dihydrochloride is presented below. It is important to note that the dihydrochloride salt form significantly enhances aqueous solubility compared to the free base.

SolventSolubility Description
WaterVery soluble / Freely soluble[1][2][3][4]
Glacial Acetic AcidSoluble[1]
MethanolSoluble[1]
EthanolSlightly soluble / Sparingly soluble[1][3]
EtherAlmost insoluble[1]
0.1 M Hydrochloric AcidVery soluble[1]
0.1 M Sodium HydroxideVery soluble[1]
DMSO67 mg/mL (197.48 mM)[5]

Predicted Solubility Profile of this compound

Based on the general effects of the N-Boc group, a qualitative solubility profile for this compound can be predicted. The following table provides an estimation of its solubility in various common laboratory solvents, categorized by polarity.

Solvent ClassExample SolventsPredicted Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolLow to Very LowThe hydrophobic Boc group will significantly reduce the affinity for polar, hydrogen-bonding solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can solvate the polar regions of the molecule without being hindered by the lack of hydrogen bond donation from the protected amine.
Non-Polar Toluene, Hexane, Dichloromethane (DCM), ChloroformModerate to HighThe increased lipophilicity due to the Boc group will enhance solubility in non-polar environments. DCM and chloroform are often good solvents for Boc-protected amines.

General Experimental Protocol for Solubility Determination

For researchers seeking to empirically determine the solubility of this compound, the following general protocol outlines a common method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the calibration range of the HPLC method.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a modified pharmaceutical compound like this compound.

Solubility_Assessment_Workflow Start Start: New Compound (this compound) Lit_Review Literature Review: Solubility of Parent Compound (Trimetazidine) Start->Lit_Review Struct_Analysis Structural Analysis: Impact of N-Boc Group Start->Struct_Analysis Qual_Prediction Qualitative Solubility Prediction Lit_Review->Qual_Prediction Struct_Analysis->Qual_Prediction Solvent_Selection Selection of Representative Solvents Qual_Prediction->Solvent_Selection Exp_Protocol Development of Experimental Protocol Solvent_Selection->Exp_Protocol Sol_Determination Experimental Solubility Determination Exp_Protocol->Sol_Determination Data_Analysis Quantitative Data Analysis and Tabulation Sol_Determination->Data_Analysis Report Final Report and Technical Guide Data_Analysis->Report

References

N-Boc-Trimetazidine: A Technical Guide to its Spectral Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental spectral data for N-Boc-Trimetazidine (tert-butyl 4-((2,3,4-trimethoxyphenyl)methyl)piperazine-1-carboxylate; CAS No. 1428670-15-8) is limited. The following guide provides predicted spectral data based on the known chemical structure and general principles of spectroscopy, alongside plausible experimental protocols for its synthesis and analysis. This information is intended for research and development professionals in the pharmaceutical sciences.

Predicted Spectral Data

The following tables summarize the predicted spectral characteristics for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for analogous functional groups.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.8 - 7.2m2HAr-H
~ 3.8 - 3.9s9H3 x -OCH
~ 3.5s2HAr-CH ₂-N
~ 3.4t4H-N(CH ₂)₂-N-Boc
~ 2.4t4H-N(CH ₂)₂-CH₂-Ar
1.47s9H-C(CH ₃)₃
Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~ 154.7C =O (Carbamate)
~ 152.5, 151.0, 142.0Ar-C -OCH₃
~ 125.0, 107.0Ar-C H
~ 122.0Ar-C -CH₂
~ 79.5-C (CH₃)₃
~ 61.0, 60.8, 56.0-OC H₃
~ 62.0Ar-C H₂-N
~ 53.0-N(C H₂)₂-CH₂-Ar
~ 44.0-N(C H₂)₂-N-Boc
28.4-C(C H₃)₃
Predicted IR Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
~ 2975 - 2930C-H stretch (aliphatic)
~ 2835C-H stretch (O-CH₃)
~ 1695C=O stretch (carbamate)
~ 1580, 1490C=C stretch (aromatic)
~ 1465C-H bend (aliphatic)
~ 1250 - 1030C-O stretch (aromatic ethers)
~ 1160C-N stretch
Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI), Positive Ion

m/z ValueAssignment
367.2228[M+H]⁺ (Calculated for C₁₉H₃₁N₂O₅⁺)
389.2047[M+Na]⁺ (Calculated for C₁₉H₃₀N₂NaO₅⁺)
311.1601[M - C₄H₈ + H]⁺ (Loss of isobutylene)
267.1699[M - C₅H₉O₂ + H]⁺ (Loss of Boc group)
181.0863[C₁₀H₁₃O₃]⁺ (Trimethoxybenzyl fragment)

Experimental Protocols

The following are plausible, generalized procedures for the synthesis and spectral analysis of this compound.

Synthesis of this compound

This procedure outlines the protection of the secondary amine of Trimetazidine using di-tert-butyl dicarbonate (Boc₂O).

  • Dissolution: Dissolve Trimetazidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as a proton scavenger.

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a mild acidic solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Spectral Analyses
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of 0-10 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.[1][2]

  • Sample Preparation: A thin film of the sample can be prepared by dissolving a small amount of this compound in a volatile solvent like dichloromethane, applying the solution to a KBr or NaCl salt plate, and allowing the solvent to evaporate.[3][4]

  • Acquisition: Obtain the infrared spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.[5] Acquire a background spectrum of the clean salt plate first and subtract it from the sample spectrum.[6]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile.[7] Further dilute a small aliquot of this solution to a final concentration in the low µM range.[8]

  • Acquisition: Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., TOF or Orbitrap).[9] Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).[10]

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Trimetazidine Trimetazidine Reaction Reaction Trimetazidine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Solvent DCM / Et₃N Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

Experimental Analysis Workflow

Analysis_Workflow Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_data Data Output Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Characterization IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data ¹H and ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Workflow from synthesis to spectral analysis.

References

N-Boc-Trimetazidine: A Technical Guide to Commercial Availability and Synthetic Protocols for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of N-Boc-Trimetazidine (tert-butyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate), a key intermediate in the synthesis of Trimetazidine and its analogues. This document serves as a resource for researchers in pharmacology and medicinal chemistry, offering a compilation of supplier information, detailed synthetic protocols, and visual representations of the synthetic workflow.

Commercial Availability

This compound is available from a number of chemical suppliers, primarily on a research scale. The compound is often offered as a custom synthesis product, with pricing and availability varying between suppliers. For researchers requiring this intermediate, it is advisable to request quotes from multiple vendors to ensure competitive pricing and lead times. The table below summarizes available data from various suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)Notes
LGC StandardsTRC-B672535Not specifiedCustom SynthesisPrice on Request
BOC SciencesB2694-479904 (related compound)≥95% (for related impurities)50 mg (for N-Formyl Trimetazidine HCl)$439 (for N-Formyl Trimetazidine HCl)Price for this compound available upon inquiry.[]
PeptidequotesN/ANot specified250mg$1,028.16[2]
PeptidequotesN/ANot specified10mg (deuterated)$1,127.60For this compound-d8.[3]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is a critical step in the preparation of Trimetazidine. The following protocol is a composite method based on established synthetic routes for Trimetazidine, including those outlined in patent literature.[4]

Method 1: Reductive Amination of 2,3,4-Trimethoxybenzaldehyde with N-Boc-piperazine

This is a common and efficient method for the synthesis of this compound.

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • N-Boc-piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a solution of 2,3,4-trimethoxybenzaldehyde (1 equivalent) and N-Boc-piperazine (1.1 equivalents) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid.

  • Reductive Agent Addition: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow and Logical Relationships

To visually represent the synthesis of Trimetazidine, the following diagrams illustrate the key steps and the central role of this compound as a protected intermediate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthetic Step cluster_intermediate Protected Intermediate cluster_deprotection Final Steps 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde Reductive Amination Reductive Amination 2,3,4-Trimethoxybenzaldehyde->Reductive Amination N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Reductive Amination This compound This compound Reductive Amination->this compound Formation of protected amine Boc Deprotection Boc Deprotection This compound->Boc Deprotection Trimetazidine Trimetazidine Boc Deprotection->Trimetazidine Removal of Boc group

Synthetic Workflow for Trimetazidine via this compound Intermediate.

Logical_Relationship Start Start Protecting_Group_Strategy Employ Protecting Group Strategy (Boc Protection of Piperazine) Start->Protecting_Group_Strategy Rationale: Prevent N,N'-dialkylation Intermediate_Formation Formation of this compound (Key Intermediate) Protecting_Group_Strategy->Intermediate_Formation Reaction with 2,3,4-Trimethoxybenzyl moiety Final_Product_Synthesis Deprotection to Yield Trimetazidine Intermediate_Formation->Final_Product_Synthesis Acid-catalyzed cleavage of Boc group End End Final_Product_Synthesis->End

Logical Flow of the Synthetic Strategy for Trimetazidine.

References

N-Boc-Trimetazidine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-Boc-Trimetazidine was identified in the public domain at the time of this writing. The following guide is a synthesis of information from the safety data of the parent compound, Trimetazidine, and other N-Boc-protected piperazine derivatives. The chemical properties and toxicological profile of this compound will differ from its parent compound. Therefore, this document should be used as a preliminary guide only. Researchers, scientists, and drug development professionals are strongly advised to obtain a compound-specific SDS from their supplier and to conduct a thorough risk assessment before handling this compound.

Hazard Identification and Classification

Based on the hazard profile of Trimetazidine and structurally related N-Boc-protected piperazine compounds, this compound should be handled as a hazardous substance.[1][2][3][4][5] The potential GHS classifications are extrapolated as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4][5]

Signal Word: Warning

Hazard Pictogram:

alt text

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the detailed handling protocols below.

Quantitative Data Summary

The following tables summarize the available quantitative data for the parent compound, Trimetazidine. It is crucial to note that these values may not be representative of this compound.

Table 1: Physical and Chemical Properties of Trimetazidine Dihydrochloride

PropertyValue
Molecular Formula C₁₄H₂₂N₂O₃ · 2HCl
Molecular Weight 339.26 g/mol [][7]
Appearance Crystalline solid[]
Melting Point 231-235 °C[]
Boiling Point 364 °C at 760 mmHg[]
Solubility 10 mM in H₂O[]

Table 2: Toxicological Data for Trimetazidine

EndpointValueSpecies
LD₅₀ (Oral) 1700 mg/kgRat
LD₅₀ (Oral) 1550 mg/kgMouse

Note: This data is for the parent compound and the toxicity of this compound has not been determined.

Table 3: Occupational Exposure Limits

ComponentLimit TypeValue
This compound Not EstablishedNot Established

Experimental Protocols and Handling Procedures

The following protocols are recommended for handling this compound in a laboratory setting.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection:

    • Wear impervious gloves (e.g., nitrile) at all times.

    • Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Hygiene Measures
  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Contaminated work clothing should be removed and laundered separately before reuse.

Safe Handling and Storage
  • Handling:

    • Avoid all personal contact, including inhalation of dust or aerosols.

    • Avoid dust formation. Use dry clean-up procedures and avoid sweeping.

    • Keep containers securely sealed when not in use.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Spill and Emergency Procedures
  • Minor Spills:

    • Evacuate unnecessary personnel from the area.

    • Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.

    • Place the material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the area and alert emergency responders.

    • Control all sources of ignition.

    • Prevent the spill from entering drains or waterways.

First Aid Measures
  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE ObtainSDS Obtain Supplier SDS ObtainSDS->RiskAssessment Weighing Weigh Compound in Fume Hood PPE->Weighing Reaction Perform Experiment Weighing->Reaction Storage Store in Designated Area Reaction->Storage Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Spill Follow Spill Protocol Reaction->Spill Exposure Follow First Aid Procedures Reaction->Exposure Waste Dispose of Waste per Regulations Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Experimental Workflow for Safe Handling of this compound.

HazardExposureRelationship cluster_hazard Hazard cluster_exposure Exposure Routes cluster_protection Protective Measures Hazard This compound (Solid/Dust) Inhalation Inhalation Hazard->Inhalation Skin Skin Contact Hazard->Skin Eyes Eye Contact Hazard->Eyes Ingestion Ingestion Hazard->Ingestion FumeHood Fume Hood Inhalation->FumeHood Gloves Gloves / Lab Coat Skin->Gloves Goggles Goggles / Face Shield Eyes->Goggles Hygiene Good Hygiene Practices Ingestion->Hygiene

Caption: Logical Relationship of Hazard, Exposure, and Protective Measures.

References

N-Boc-Trimetazidine: A Synthetic Precursor with Latent Cardioprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Boc-Trimetazidine is a key synthetic intermediate in the preparation of Trimetazidine, a well-established anti-anginal agent. While this compound itself is not expected to possess significant biological activity due to the presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the piperazine ring, its "potential" biological activity is realized upon deprotection to yield the active pharmaceutical ingredient, Trimetazidine. This guide provides a comprehensive overview of the inferred potential biological activities of this compound by examining the established pharmacology of Trimetazidine. It details the mechanism of action, relevant experimental protocols for assessing the activity of the deprotected compound, and the synthetic context of this compound.

Introduction: The Role of this compound in Drug Synthesis

Trimetazidine, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine, is a metabolic modulator used in the treatment of angina pectoris.[1] Its synthesis often involves the use of protecting groups to ensure selective functionalization of the piperazine moiety. The N-Boc protecting group is a common choice in medicinal chemistry to temporarily block one of the nitrogen atoms of the piperazine ring, allowing for controlled reactions on the other nitrogen.[2][3] this compound is therefore a crucial, yet transient, molecule in the synthetic pathway to Trimetazidine. Its primary role is to facilitate a high-yield and pure synthesis of the final active drug.

Inferred Biological Activity: The Pharmacology of Trimetazidine

The potential biological activities of this compound are intrinsically linked to the pharmacological profile of its deprotected form, Trimetazidine. The presence of the sterically hindering Boc group on a key nitrogen of the piperazine ring is expected to prevent the molecule from effectively binding to its biological target. Upon removal of the Boc group, the resulting Trimetazidine exerts its cardioprotective effects primarily through the inhibition of fatty acid β-oxidation.

Mechanism of Action of Trimetazidine

Trimetazidine's primary mechanism of action is the inhibition of the long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial β-oxidation pathway for fatty acids.[1][4][5][6] This inhibition leads to a metabolic shift in cardiac cells from fatty acid oxidation to glucose oxidation for energy production.[1][5]

Under ischemic conditions, when oxygen supply is limited, glucose oxidation is more efficient than fatty acid oxidation as it requires less oxygen to produce the same amount of ATP.[1][6] By promoting glucose metabolism, Trimetazidine helps to:

  • Optimize Myocardial Energy Metabolism: Increases the efficiency of ATP production in ischemic conditions.[1][6]

  • Reduce Oxidative Stress: Decreased fatty acid oxidation leads to lower production of reactive oxygen species.

  • Prevent Intracellular Ion Imbalance: Helps maintain the function of ion pumps and prevents calcium overload.[6]

  • Protect Against Ischemia-Reperfusion Injury: Enhances the recovery of myocardial function after a period of ischemia.

The following diagram illustrates the signaling pathway affected by Trimetazidine.

Trimetazidine_Mechanism cluster_Mitochondrion Mitochondrion Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Pathway Fatty_Acids->Beta_Oxidation Three_KAT 3-Ketoacyl-CoA Thiolase (3-KAT) Beta_Oxidation->Three_KAT Acetyl_CoA_FA Acetyl-CoA Three_KAT->Acetyl_CoA_FA Krebs_Cycle Krebs_Cycle Acetyl_CoA_FA->Krebs_Cycle Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetyl_CoA_Glu Acetyl-CoA Pyruvate->Acetyl_CoA_Glu Pyruvate Dehydrogenase Acetyl_CoA_Glu->Krebs_Cycle ATP_Production ATP_Production Krebs_Cycle->ATP_Production Oxidative Phosphorylation Trimetazidine Trimetazidine Trimetazidine->Three_KAT Inhibits caption Mechanism of Action of Trimetazidine

Caption: Trimetazidine inhibits 3-KAT, shifting energy metabolism from fatty acid to glucose oxidation.

Quantitative Data on Trimetazidine's Biological Activity

While no direct quantitative data exists for this compound, the following table summarizes key findings for Trimetazidine from various studies. These values represent the biological endpoints that would be targeted in assays following the deprotection of this compound.

ParameterSpecies/ModelConcentration/DoseResultReference
Inhibition of long-chain 3-ketoacyl-CoA thiolaseIsolated rat heart mitochondriaIC50 ≈ 1 µMPotent inhibition of the target enzyme[5]
Increase in glucose oxidationIschemic rat hearts10 µMSignificant stimulation of glucose oxidation[5]
Reduction in anginal attacksPatients with stable angina20 mg, 3 times dailySignificant decrease in attack frequency[5]
Improvement in exercise tolerancePatients with stable angina35 mg, twice dailyIncreased total work and time to 1mm ST-segment depression[4]

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted on the deprotected this compound (i.e., Trimetazidine) to confirm its biological activity.

Synthesis and Deprotection of this compound

The synthesis of Trimetazidine often involves the reaction of 1-Boc-piperazine with 2,3,4-trimethoxybenzyl chloride. The subsequent deprotection of the N-Boc group is a critical step to yield the active Trimetazidine.

Experimental Workflow for Synthesis and Deprotection:

Synthesis_Workflow Start Start Materials: 1-Boc-piperazine 2,3,4-trimethoxybenzyl chloride Reaction Alkylation Reaction (e.g., in acetonitrile with K2CO3) Start->Reaction Intermediate This compound Reaction->Intermediate Deprotection Acidic Deprotection (e.g., Trifluoroacetic acid in Dichloromethane) Intermediate->Deprotection Product Trimetazidine Deprotection->Product Purification Purification (e.g., Column Chromatography) Product->Purification Analysis Characterization (NMR, Mass Spectrometry) Purification->Analysis End Pure Trimetazidine Analysis->End

Caption: A generalized workflow for the synthesis and deprotection of this compound.

Protocol for N-Boc Deprotection:

  • Dissolution: Dissolve this compound in a suitable organic solvent, such as dichloromethane (DCM).

  • Acid Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to the solution. The reaction is usually carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure Trimetazidine.

In Vitro Assay: Inhibition of 3-Ketoacyl-CoA Thiolase (3-KAT)

This assay determines the inhibitory effect of a compound on the activity of the 3-KAT enzyme.

  • Mitochondrial Isolation: Isolate mitochondria from rat hearts by differential centrifugation.

  • Enzyme Preparation: Prepare a mitochondrial extract containing the 3-KAT enzyme.

  • Assay Reaction: The activity of 3-KAT is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH in a coupled reaction. The reaction mixture contains the mitochondrial extract, acetoacetyl-CoA (as the substrate), CoA, NADH, and a coupling enzyme.

  • Inhibition Measurement: Pre-incubate the mitochondrial extract with varying concentrations of the test compound (Trimetazidine) before initiating the reaction.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Ex Vivo Assay: Glucose Oxidation in Isolated Perfused Heart

This experiment measures the effect of a compound on the metabolic flux through the glucose oxidation pathway in an isolated heart model.

  • Heart Isolation: Anesthetize a rat and rapidly excise the heart.

  • Langendorff Perfusion: Mount the heart on a Langendorff apparatus and perfuse retrogradely through the aorta with a Krebs-Henseleit buffer containing [14C]-glucose and other energy substrates like fatty acids.

  • Ischemia Induction: Induce a period of global ischemia by stopping the perfusion, followed by a period of reperfusion.

  • Metabolic Measurement: Collect the coronary effluent and measure the rate of 14CO2 production, which is a direct measure of the rate of glucose oxidation.

  • Drug Effect: Compare the rate of glucose oxidation in hearts perfused with and without the test compound (Trimetazidine) in the buffer.

Conclusion

This compound is a pivotal, non-pharmacologically active intermediate in the synthesis of Trimetazidine. Its "potential" biological activity is entirely dependent on the successful deprotection to yield the parent drug. The biological activities of the resulting Trimetazidine are well-characterized and center on the modulation of cardiac energy metabolism. For researchers and professionals in drug development, the focus on this compound lies in its synthetic utility and the efficiency of its conversion to the active Trimetazidine. The experimental protocols provided herein offer a framework for the validation of the biological activity of the final deprotected compound.

References

Methodological & Application

Synthesis of Trimetazidine via N-Boc Deprotection: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Trimetazidine through the deprotection of its N-Boc protected precursor, N-Boc-1-(2,3,4-trimethoxybenzyl)piperazine. The synthesis of Trimetazidine, an anti-anginal agent, often involves the use of protecting groups to ensure selective reactions. The final step of removing the tert-butyloxycarbonyl (Boc) protecting group is critical for obtaining the active pharmaceutical ingredient. This application note outlines a standard acidic hydrolysis method for this deprotection, presenting the experimental procedure, quantitative data, and a visual workflow of the process.

Introduction

Trimetazidine, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine, is a metabolic agent with anti-ischemic properties used in the treatment of angina pectoris. Its synthesis often employs protecting group strategies to achieve the desired molecular structure. One common approach involves the use of the N-Boc protecting group for the piperazine moiety. The final step in this synthetic route is the removal of the Boc group to yield the free secondary amine of Trimetazidine. This process, known as deprotection, is typically achieved under acidic conditions. This document details a robust and efficient protocol for the synthesis of Trimetazidine from N-Boc-Trimetazidine.

Experimental Protocol

This protocol is adapted from established N-Boc deprotection methodologies and a patented synthesis route for Trimetazidine.

Materials:

  • N-Boc-1-(2,3,4-trimethoxybenzyl)piperazine (this compound)

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Dioxane or Ethyl Acetate (reagent grade)

  • Sodium hydroxide (NaOH), pellets or solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-1-(2,3,4-trimethoxybenzyl)piperazine (1 equivalent) in a suitable organic solvent such as dioxane or ethyl acetate (approximately 10 mL per gram of starting material). Stir the solution at room temperature until the starting material is fully dissolved.

  • Acid Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add concentrated hydrochloric acid (4-5 equivalents) dropwise to the stirred solution. An exotherm may be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium hydroxide or by adding solid NaOH pellets portion-wise while cooling in an ice bath, until the pH is basic (pH 10-12).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Trimetazidine free base as an oil or solid.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure Trimetazidine.

  • Salt Formation (for Trimetazidine Dihydrochloride):

    • Dissolve the purified Trimetazidine free base in a minimal amount of a suitable solvent like isopropanol or acetone.

    • Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol dropwise with stirring.

    • The Trimetazidine dihydrochloride salt will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield Trimetazidine dihydrochloride as a white crystalline solid.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of Trimetazidine from this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Starting Material N-Boc-1-(2,3,4-trimethoxybenzyl)piperazine-
Deprotecting Agent Hydrochloric Acid (in Dioxane/Ethyl Acetate)General Protocol
Reaction Time 2 - 4 hoursGeneral Protocol
Reaction Temperature 0 °C to Room TemperatureGeneral Protocol
Yield of Trimetazidine 85 - 95%Estimated from similar syntheses[1]
Purity (HPLC) > 99%[1]
Final Product Form Trimetazidine Dihydrochloride (white solid)[1]

Characterization Data for Trimetazidine

  • Appearance: White crystalline solid (as dihydrochloride salt)

  • Molecular Formula: C₁₄H₂₂N₂O₃

  • Molecular Weight: 266.34 g/mol (free base)

  • Mass Spectrometry (ESI-MS): m/z 267.1 [M+H]⁺

  • ¹H NMR (as dihydrochloride in D₂O): Chemical shifts (δ) will be observed for the aromatic protons of the trimethoxybenzyl group, the benzylic methylene protons, and the piperazine ring protons.

  • ¹³C NMR: Signals corresponding to the carbon atoms of the trimethoxybenzyl and piperazine moieties will be present.

Experimental Workflow

Synthesis_of_Trimetazidine cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start_mat This compound deprotection N-Boc Deprotection (0°C to RT, 2-4h) start_mat->deprotection reagent HCl in Dioxane/EtOAc reagent->deprotection neutralization Neutralization (NaOH) deprotection->neutralization extraction Extraction (DCM/EtOAc) neutralization->extraction purification Purification (Optional) extraction->purification end_product Trimetazidine purification->end_product

Caption: Workflow for the synthesis of Trimetazidine from this compound.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of Trimetazidine from its N-Boc protected precursor. The use of acidic conditions for the deprotection step is a standard and well-established procedure in organic synthesis. This application note serves as a comprehensive guide for researchers and professionals involved in the development and synthesis of Trimetazidine and related pharmaceutical compounds. Careful monitoring of the reaction and appropriate purification techniques are essential to obtain a high-purity final product suitable for further applications.

References

Application Notes and Protocols for the Deprotection of N-Boc-Trimetazidine to Yield Trimetazidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of N-Boc-Trimetazidine, a key step in the synthesis of the anti-anginal drug Trimetazidine. The following sections outline various methodologies, present quantitative data for comparison, and include detailed experimental procedures.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its relatively straightforward removal under acidic conditions. In the synthesis of Trimetazidine, the use of an N-Boc protected precursor allows for selective functionalization of the piperazine ring. The final step in this synthetic route is the efficient and clean removal of the Boc group to yield Trimetazidine, which is then typically converted to its dihydrochloride salt for pharmaceutical use.

This document outlines common and effective methods for the deprotection of this compound, focusing on acidic hydrolysis, which is the most prevalent approach.

Deprotection Methods Overview

The deprotection of this compound is typically achieved through acid-catalyzed cleavage of the carbamate bond. The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in various organic solvents. The general mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

A Chinese patent suggests a synthetic pathway for Trimetazidine hydrochloride that includes the deprotection of a Boc-protected intermediate under acidic conditions, highlighting the industrial relevance of this chemical step[1]. While the patent does not provide a detailed protocol for this specific step, the broader literature on N-Boc deprotection of piperazine derivatives offers valuable insights into effective methodologies.

Comparative Data of Deprotection Methods

While specific quantitative data for the deprotection of this compound is not extensively available in peer-reviewed literature, the following table summarizes typical conditions and outcomes for the deprotection of analogous N-Boc protected piperazine and other amine derivatives, which can serve as a guide for optimizing the deprotection of this compound.

MethodReagentSolventTemperature (°C)TimeYield (%)Purity (%)Reference
1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature2 - 18 h60 - 87%>95% (general)[2]
2 4M HCl in DioxaneDioxaneRoom Temperature2 - 24 h91 - 100%>95% (general)[3]
3 6N HCl (aqueous)-Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
4 Gaseous HClSolvent-freeRoom Temperature1 - 20 hQuantitativeHigh (as HCl salt)[5]

Experimental Protocols

The following are detailed protocols for the deprotection of N-Boc protected amines, which are adaptable for this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is a common and effective way to remove the Boc group.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in dichloromethane (e.g., 0.1-0.5 M solution).

  • Add an excess of trifluoroacetic acid (typically 5-10 equivalents, or a 25-50% solution of TFA in DCM) to the solution at room temperature[2][6].

  • Stir the reaction mixture at room temperature for 2 to 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)[2].

  • Upon completion, carefully neutralize the excess TFA by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude Trimetazidine free base.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method often results in the direct precipitation of the hydrochloride salt of the deprotected amine.

Materials:

  • This compound

  • 4M HCl in Dioxane

  • Dioxane (anhydrous)

  • Diethyl ether

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous dioxane.

  • Add a solution of 4M HCl in dioxane (typically 3-10 equivalents of HCl) to the reaction mixture[3].

  • Stir the solution at room temperature for 2 to 24 hours. The formation of a precipitate (Trimetazidine dihydrochloride) may be observed[3][7].

  • Monitor the reaction for completion using TLC or LC-MS.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt[3]. The product can be further purified by trituration with diethyl ether.

Protocol 3: One-pot Deprotection and Dihydrochloride Salt Formation

This protocol is adapted from a method for the preparation of Trimetazidine dihydrochloride from the free base and can be modified for a one-pot deprotection and salification process[1].

Materials:

  • This compound

  • Isopropyl alcohol (IPA)

  • Concentrated Hydrochloric Acid (analytical grade)

  • Water

  • Standard laboratory glassware with reflux condenser

  • Cooling bath

Procedure:

  • Dissolve this compound in isopropyl alcohol.

  • Add a calculated amount of water (approximately 10.5% of the total reaction mass moisture content is suggested for optimal salt formation)[1].

  • Add an excess of concentrated hydrochloric acid (e.g., 2.2-2.5 equivalents). The reaction is exothermic, so cooling may be necessary[1].

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 8 hours) to ensure complete deprotection and salt formation[1].

  • After the reaction is complete, cool the mixture to room temperature and then further chill in an ice bath (e.g., to 5-10°C) to induce crystallization of Trimetazidine dihydrochloride[1].

  • Maintain the chilled temperature for at least one hour to maximize crystal formation[1].

  • Collect the crystalline product by filtration, wash with a small amount of cold isopropyl alcohol, and dry under vacuum. This method can yield Trimetazidine dihydrochloride with high purity (>99.9%)[1].

Visualizations

Logical Workflow for this compound Deprotection and Salt Formation

Deprotection_Workflow cluster_one_pot One-Pot Method start This compound deprotection Acidic Deprotection (e.g., TFA or HCl) start->deprotection Acidic Reagent one_pot One-Pot Deprotection & Salification (HCl) start->one_pot HCl, IPA workup Work-up/ Neutralization deprotection->workup Reaction Mixture free_base Trimetazidine (Free Base) workup->free_base Purified Product salification Salification (HCl) free_base->salification HCl dihydrochloride Trimetazidine Dihydrochloride salification->dihydrochloride crystallization Crystallization one_pot->crystallization crystallization->dihydrochloride

Caption: Workflow for this compound deprotection.

Signaling Pathway of N-Boc Deprotection

Deprotection_Mechanism node_boc This compound node_protonation Protonation of Carbamate Oxygen node_boc->node_protonation node_loss_tbu Loss of tert-Butyl Cation node_protonation->node_loss_tbu node_carbamic_acid Carbamic Acid Intermediate node_loss_tbu->node_carbamic_acid node_tbu tert-Butyl Cation node_loss_tbu->node_tbu Byproduct node_decarboxylation Decarboxylation (Loss of CO2) node_carbamic_acid->node_decarboxylation node_trimetazidine Trimetazidine (Free Amine) node_decarboxylation->node_trimetazidine node_co2 CO2 node_decarboxylation->node_co2 Byproduct node_hplus H+ node_hplus->node_boc

Caption: Mechanism of acidic N-Boc deprotection.

References

Application Note: Utilization of N-Boc-Trimetazidine as a Reference Standard in the Chromatographic Analysis of Trimetazidine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a detailed protocol for the use of N-Boc-Trimetazidine as a reference standard in the quality control of Trimetazidine active pharmaceutical ingredient (API) and formulated drug products. The primary application is the identification and quantification of potential process-related impurities during the synthesis of Trimetazidine. This document provides a comprehensive High-Performance Liquid Chromatography (HPLC) method, including system suitability parameters, preparation of solutions, and data analysis. The protocol is intended for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction

Trimetazidine is an anti-ischemic metabolic agent used in the treatment of angina pectoris.[1][2] The manufacturing process of Trimetazidine may result in various process-related impurities and degradation products that need to be carefully monitored to ensure the safety and efficacy of the final drug product.[1] this compound is a key intermediate in some synthetic routes of Trimetazidine and can be a potential impurity. Therefore, a highly pure reference standard of this compound is crucial for the accurate identification and quantification of this impurity in Trimetazidine samples. This application note outlines a validated HPLC-UV method for this purpose.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the chromatographic analysis.

1. Equipment and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.45 µm)

  • HPLC column: C18, 4.6 x 150 mm, 5 µm particle size

  • This compound Reference Standard

  • Trimetazidine Dihydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Purified water (HPLC grade)

2. Preparation of Solutions

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer. Adjust pH to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A and Methanol in a 50:50 (v/v) ratio.

  • Reference Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

  • Reference Standard Working Solution (this compound): Dilute 1.0 mL of the Reference Standard Stock Solution to 100 mL with diluent to obtain a final concentration of 1.0 µg/mL.

  • Trimetazidine Standard Solution: Accurately weigh about 25 mg of Trimetazidine Dihydrochloride Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 500 µg/mL.

  • Sample Solution (Trimetazidine API): Accurately weigh about 25 mg of Trimetazidine API into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

3. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time 30 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
204060
254060
269010
309010

4. System Suitability

To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. A solution containing both Trimetazidine (500 µg/mL) and this compound (1 µg/mL) should be injected. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (for Trimetazidine peak) ≤ 2.0
Theoretical Plates (for Trimetazidine peak) ≥ 2000
Resolution (between Trimetazidine and this compound) ≥ 2.0
% RSD of peak areas (for 6 replicate injections) ≤ 2.0%

Data Presentation

The following table summarizes the expected retention times and relative retention times (RRT) for Trimetazidine and this compound based on the described method.

CompoundRetention Time (min)Relative Retention Time (RRT)
Trimetazidine~ 8.51.00
This compound~ 15.2~ 1.79

Visualizations

Experimental_Workflow prep_mobile_phase Prepare Mobile Phases A and B system_suitability Perform System Suitability Test prep_mobile_phase->system_suitability prep_diluent Prepare Diluent prep_diluent->system_suitability prep_ref_std Prepare this compound Reference Standard Solution (1.0 µg/mL) prep_ref_std->system_suitability prep_sample Prepare Trimetazidine Sample Solution (500 µg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Diluent) system_suitability->inject_blank If SST passes inject_ref_std Inject Reference Standard inject_blank->inject_ref_std inject_ref_std->inject_sample identify_peak Identify this compound Peak in Sample by RRT inject_sample->identify_peak quantify_impurity Quantify Impurity using Reference Standard Peak Area identify_peak->quantify_impurity report_results Report Results quantify_impurity->report_results

Caption: Experimental workflow for the analysis of this compound impurity.

Signaling_Pathway cluster_synthesis Trimetazidine Synthesis cluster_analysis Impurity Profiling starting_materials Starting Materials intermediate This compound (Intermediate) starting_materials->intermediate deprotection Deprotection Step intermediate->deprotection impurity Potential Impurity: This compound intermediate->impurity Incomplete Reaction trimetazidine_api Trimetazidine API deprotection->trimetazidine_api impurity->trimetazidine_api

Caption: Logical relationship of this compound as a process-related impurity.

Conclusion

The described HPLC method is demonstrated to be suitable for the identification and quantification of this compound as a potential impurity in Trimetazidine. The use of a well-characterized this compound reference standard is essential for the accuracy and reliability of these results. This application note provides a robust protocol that can be implemented in quality control laboratories for routine analysis and stability studies of Trimetazidine.

References

Application Notes and Protocols for the Large-Scale Synthesis of Trimetazidine via an N-Boc Protected Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for a large-scale synthetic route to Trimetazidine, a widely used anti-anginal agent. This method utilizes an N-Boc-protected piperazine derivative, offering advantages in purification and handling during the synthesis. The protocols described are based on established chemical principles and patent literature, adapted for a laboratory or pilot-plant scale.

Synthetic Strategy Overview

The synthesis of Trimetazidine via an N-Boc-Trimetazidine intermediate follows a three-step process, commencing with the formation of a Boc-protected benzylpiperazine derivative from 1,2,3-trihydroxybenzene. This intermediate subsequently undergoes exhaustive methylation of the phenolic hydroxyl groups, followed by the deprotection of the N-Boc group to yield the final Trimetazidine product. This strategy is advantageous for large-scale production due to the robust nature of the reactions and the crystallinity of the intermediates, which facilitates purification.

Logical Workflow of the Synthesis

Synthesis_Workflow A 1,2,3-Trihydroxybenzene + N-Boc-Piperazine + Formaldehyde B Step 1: Mannich Reaction A->B C tert-butyl 4-((2,3,4-trihydroxyphenyl)methyl) piperazine-1-carboxylate (Compound III) B->C D Step 2: Methylation C->D E This compound (tert-butyl 4-((2,3,4-trimethoxyphenyl)methyl) piperazine-1-carboxylate) (Compound IV) D->E F Step 3: N-Boc Deprotection E->F G Trimetazidine F->G H Step 4: Salt Formation G->H I Trimetazidine Dihydrochloride H->I

Caption: Synthetic workflow for Trimetazidine via an N-Boc intermediate.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-((2,3,4-trihydroxyphenyl)methyl)piperazine-1-carboxylate (Compound III)

This step involves a Mannich-type reaction between 1,2,3-trihydroxybenzene, N-Boc-piperazine, and formaldehyde.

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
1,2,3-Trihydroxybenzene126.11 g/mol 1.0
N-Boc-piperazine186.25 g/mol 1.0
Paraformaldehyde30.03 g/mol 1.1
Ethanol--
Water--

Procedure:

  • To a stirred solution of 1,2,3-trihydroxybenzene in ethanol, add N-Boc-piperazine at room temperature.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add paraformaldehyde to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield Compound III.

Quantitative Data:

ParameterValue
Typical Yield 75-85%
Purity (by HPLC) >95%
Appearance Off-white to pale yellow solid
Step 2: Synthesis of this compound (tert-butyl 4-((2,3,4-trimethoxyphenyl)methyl)piperazine-1-carboxylate) (Compound IV)

This step involves the exhaustive methylation of the phenolic hydroxyl groups of Compound III using dimethyl sulfate in the presence of a base.

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
Compound III340.38 g/mol 1.0
Dimethyl Sulfate126.13 g/mol 3.3 - 3.5
Sodium Hydroxide40.00 g/mol 3.5 - 4.0
Acetone--
Water--

Procedure:

  • Dissolve Compound III in a suitable solvent such as acetone.

  • Add a solution of sodium hydroxide in water dropwise to the mixture at room temperature.

  • Slowly add dimethyl sulfate to the reaction mixture, maintaining the temperature below 40 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding an aqueous solution of ammonia to destroy excess dimethyl sulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound (Compound IV).

Quantitative Data:

ParameterValue
Typical Yield 80-90%
Purity (by HPLC) >97%
Appearance White to off-white solid
Step 3: Synthesis of Trimetazidine

This final synthetic step involves the acidic cleavage of the N-Boc protecting group from Compound IV.

Materials:

Reagent/SolventMolecular WeightQuantity
This compound (Compound IV)382.48 g/mol 1.0 eq.
Hydrochloric Acid (concentrated)36.46 g/mol Excess
Isopropanol--

Procedure:

  • Dissolve this compound in isopropanol.

  • Cool the solution to 0-5 °C.

  • Slowly add concentrated hydrochloric acid to the solution.

  • Stir the mixture at room temperature for 2-3 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to a pH of 10-12 to obtain the free base of Trimetazidine.

  • Extract the Trimetazidine free base with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Trimetazidine.

Quantitative Data:

ParameterValue
Typical Yield 90-95%
Purity (by HPLC) >99%
Appearance White to off-white solid
Step 4: Formation of Trimetazidine Dihydrochloride

For pharmaceutical applications, Trimetazidine is typically converted to its dihydrochloride salt.

Materials:

Reagent/SolventMolecular WeightQuantity
Trimetazidine266.34 g/mol 1.0 eq.
Isopropanol--
Hydrochloric Acid (in Isopropanol)-2.0-2.2 eq.

Procedure:

  • Dissolve the Trimetazidine free base in isopropanol.

  • Slowly add a solution of hydrochloric acid in isopropanol to the stirred solution.

  • The dihydrochloride salt will precipitate out of the solution.

  • Stir the slurry for 1-2 hours at room temperature.

  • Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain Trimetazidine Dihydrochloride.

Quantitative Data:

ParameterValue
Typical Yield >95%
Purity (by HPLC) >99.5%
Appearance White crystalline solid

Characterization Data (Predicted)

This compound (tert-butyl 4-((2,3,4-trimethoxyphenyl)methyl)piperazine-1-carboxylate)

Analysis Predicted Data
¹H NMR (CDCl₃, 400 MHz) δ 6.85 (d, J=8.4 Hz, 1H), 6.60 (d, J=8.4 Hz, 1H), 3.88 (s, 3H), 3.86 (s, 3H), 3.84 (s, 3H), 3.45 (s, 2H), 3.40 (t, J=5.2 Hz, 4H), 2.40 (t, J=5.2 Hz, 4H), 1.45 (s, 9H).
¹³C NMR (CDCl₃, 101 MHz) δ 154.8, 152.5, 151.0, 142.3, 124.5, 122.8, 107.5, 79.5, 61.5, 56.0, 55.9, 53.0, 44.0, 28.4.
FT-IR (KBr, cm⁻¹) ~2970, 2830, 1695 (C=O, Boc), 1590, 1490, 1460, 1240, 1120, 1090.
MS (ESI+) m/z 383.2 [M+H]⁺, 405.2 [M+Na]⁺.

Large-Scale Synthesis Considerations

  • Reaction Monitoring: For large-scale production, in-process controls using HPLC are recommended to accurately monitor reaction completion and impurity profiles.

  • Solvent Selection: The choice of solvents should consider factors such as recovery, reuse, and environmental impact.

  • Safety: The use of dimethyl sulfate, a toxic and carcinogenic reagent, requires strict safety precautions, including handling in a well-ventilated fume hood with appropriate personal protective equipment. The quenching procedure with ammonia should be carefully controlled to manage any exotherm.

  • Crystallization and Purification: The crystallinity of the this compound intermediate is a key advantage for large-scale purification by recrystallization, which can significantly improve the purity profile before the final deprotection step.

Signaling Pathway (Mechanism of Action)

While the synthesis itself does not involve signaling pathways, it is relevant for the end-user to understand the mechanism of action of Trimetazidine. Trimetazidine acts as a metabolic modulator.

MoA cluster_0 Mitochondrion Fatty_Acid Fatty Acid Oxidation Three_KAT 3-ketoacyl-CoA thiolase (3-KAT) Fatty_Acid->Three_KAT ATP ATP Production Three_KAT->ATP Trimetazidine Trimetazidine Trimetazidine->Three_KAT Inhibits Glucose Glucose Oxidation Glucose->ATP

Caption: Mechanism of action of Trimetazidine.

By inhibiting the long-chain 3-ketoacyl-CoA thiolase, Trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation. This shift results in more efficient ATP production for the same oxygen consumption, which is beneficial in ischemic conditions.

Application Notes and Protocols for the Purification of N-Boc-Trimetazidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of N-Boc-Trimetazidine, an intermediate in the synthesis of Trimetazidine. The following sections outline a multi-step purification strategy designed to achieve high purity suitable for further synthetic steps or analytical characterization.

Introduction

N-tert-butoxycarbonyl (Boc) protected Trimetazidine (this compound) is a key intermediate in several synthetic routes to Trimetazidine, a widely used anti-anginal agent. The purity of this intermediate is crucial for the quality and yield of the final active pharmaceutical ingredient (API). This document details a comprehensive purification workflow, including extraction, column chromatography, and crystallization, to remove unreacted starting materials, by-products, and other impurities.

Overall Purification Workflow

The purification of this compound from the crude reaction mixture typically follows a three-step process. An initial extraction isolates the product from the bulk of inorganic impurities and highly polar substances. This is followed by column chromatography for fine separation from structurally similar organic impurities. Finally, crystallization provides the pure, solid product.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Reaction_Mixture Crude this compound Reaction Mixture Extraction Liquid-Liquid Extraction Crude_Reaction_Mixture->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Impurity Separation Crystallization Recrystallization Chromatography->Crystallization Final Polishing Pure_Product Pure this compound Crystallization->Pure_Product Purity_Assessment Purity Assessment (TLC, HPLC) Pure_Product->Purity_Assessment

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol describes the initial purification of the crude reaction mixture to remove water-soluble impurities.

Materials:

  • Crude this compound reaction mixture

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Quench the reaction mixture by carefully adding it to a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 100 mL aqueous layer).

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extracted this compound.

Protocol 2: Flash Column Chromatography

This protocol is designed to separate this compound from non-polar and closely related polar impurities.

Materials:

  • Crude extracted this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (optional, to reduce tailing of the amine product)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude extracted this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed product onto the top of the packed column.

  • Elution:

    • Begin elution with 100% n-hexane to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient could be from 0% to 30% ethyl acetate in n-hexane. For N-Boc protected amines, a common eluent system is a mixture of hexane and ethyl acetate.[1]

    • If peak tailing is observed on TLC, 1% triethylamine can be added to the mobile phase to neutralize the acidic silica gel.[1]

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC. The product can be visualized under a UV lamp.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and concentrate them under reduced pressure to yield purified this compound.

Protocol 3: Recrystallization

This final step is to obtain a highly pure, crystalline product.

Materials:

  • Purified this compound from column chromatography

  • Ethanol

  • n-Hexane (or heptane)

  • Beaker or flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the purified this compound in a minimal amount of hot ethanol.

  • Once completely dissolved, slowly add n-hexane dropwise until the solution becomes slightly turbid.

  • If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold n-hexane.

  • Dry the crystals under vacuum to obtain pure, crystalline this compound.

Data Presentation

The following table summarizes representative quantitative data for the purification of N-Boc protected amines using similar techniques. Actual yields and purity for this compound may vary depending on the initial purity of the crude product and the precise execution of the protocols.

Purification StepTechniqueTypical Recovery/Yield (%)Typical Purity (%)Analytical Method for Purity
Step 1 Liquid-Liquid Extraction85 - 9570 - 85TLC, HPLC
Step 2 Flash Column Chromatography70 - 90> 95HPLC, NMR
Step 3 Recrystallization80 - 95> 99HPLC, Elemental Analysis

Note: The yields for column chromatography are based on isolated yields for various N-Boc protected amines after this purification step. Purity after recrystallization is an expected value for a well-executed crystallization of a solid compound.

Purity Assessment Workflow

The purity of this compound at each stage of the purification process should be monitored using appropriate analytical techniques.

Purity_Assessment_Workflow Crude Crude Product TLC TLC (Qualitative) Crude->TLC Post_Extraction Post-Extraction Post_Extraction->TLC HPLC HPLC (Quantitative) Post_Extraction->HPLC Post_Chromatography Post-Chromatography Post_Chromatography->TLC Post_Chromatography->HPLC Final_Product Final Crystalline Product Final_Product->HPLC NMR_MS NMR & Mass Spec (Structural Confirmation) Final_Product->NMR_MS

Caption: Workflow for purity assessment during this compound purification.

References

Application Notes and Protocols: Monitoring the Synthesis of N-Boc-Trimetazidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine, a piperazine derivative, is an anti-ischemic metabolic agent used in the treatment of angina pectoris. The synthesis of Trimetazidine and its analogues often involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to selectively mask reactive amine functionalities. Efficient and accurate monitoring of the N-Boc protection reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.

These application notes provide a detailed protocol for monitoring the progress of the N-Boc-Trimetazidine synthesis reaction. The protocol outlines the use of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to track the consumption of starting materials and the formation of the desired product.

Reaction Scheme

The synthesis of this compound involves the reaction of a trimethoxybenzyl-substituted piperazine intermediate with a Boc-protecting agent. While various synthetic routes to Trimetazidine exist, a key step in many is the protection of a piperazine nitrogen. For the purpose of this protocol, we will consider the Boc protection of a piperazine derivative as a crucial step. A novel synthesis path for Trimetazidine hydrochloride involves reacting 1,2,3-trihydroxybenzene with Boc-piperazine to form an intermediate, which is then further processed.[1][2]

Experimental Protocols

Synthesis of N-Boc-Protected Intermediate

This protocol is adapted from synthetic procedures for related compounds and general organic chemistry principles.

Materials:

  • 1-(2,3,4-Trimethoxybenzyl)piperazine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-(2,3,4-trimethoxybenzyl)piperazine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[1][2]

  • Monitor the reaction progress using TLC, HPLC, and/or ¹H NMR as described below.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Reaction Monitoring Protocols

TLC is a rapid and effective method for qualitatively monitoring the progress of a reaction.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexane)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare a TLC developing chamber with the chosen mobile phase. A common mobile phase for similar compounds is a mixture of benzene and ethyl acetate (7:3).[3]

  • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spot the aliquot onto a TLC plate alongside spots of the starting material (1-(2,3,4-trimethoxybenzyl)piperazine) and a co-spot (a mixture of the reaction aliquot and the starting material).

  • Develop the TLC plate in the prepared chamber.

  • Visualize the developed plate under a UV lamp. The starting material and the N-Boc protected product should have different Rf values. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

HPLC provides quantitative data on the consumption of reactants and the formation of the product.

Instrumentation and Conditions (adapted from methods for Trimetazidine analysis): [4][5][6][7]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 2.8) and an organic solvent (e.g., methanol or acetonitrile).[6]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 232 nm or 270 nm.[4][5]

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of the starting material and, if available, the purified this compound product of known concentrations.

  • At specified time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot with a suitable solvent (e.g., mobile phase) and dilute to an appropriate concentration.

  • Inject the prepared sample into the HPLC system.

  • Analyze the resulting chromatogram to determine the peak areas of the starting material and the product.

  • Calculate the percentage conversion and the relative amount of product formation over time.

¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.

Procedure:

  • Acquire a ¹H NMR spectrum of the starting material (1-(2,3,4-trimethoxybenzyl)piperazine) in a suitable deuterated solvent (e.g., CDCl₃).

  • At selected time points, withdraw a small aliquot of the reaction mixture, remove the solvent under a stream of nitrogen, and dissolve the residue in the deuterated solvent.

  • Acquire a ¹H NMR spectrum of the reaction mixture aliquot.

  • Monitor the reaction by observing the decrease in the integration of a characteristic proton signal of the starting material (e.g., the N-H proton of the piperazine ring) and the appearance and increase in the integration of characteristic proton signals of the this compound product (e.g., the singlet for the nine protons of the tert-butyl group, typically around 1.4-1.5 ppm).

Data Presentation

The quantitative data obtained from reaction monitoring can be summarized in a table for easy comparison and analysis.

Time PointStarting Material (Area % by HPLC)This compound (Area % by HPLC)% Conversion (by ¹H NMR)Observations (TLC)
0 h10000Single spot for starting material
1 h554545Faint product spot, strong starting material spot
2 h109090Strong product spot, faint starting material spot
3 h<1>99>99Single spot for product, no visible starting material

Visualization

The following diagrams illustrate the experimental workflow for monitoring the this compound reaction.

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation start Dissolve Reactants in DCM cool Cool to 0°C start->cool add_boc Add (Boc)₂O cool->add_boc react Stir at RT add_boc->react take_aliquot Take Aliquot react->take_aliquot quench Quench Reaction react->quench Reaction Complete tlc TLC Analysis take_aliquot->tlc hplc HPLC Analysis take_aliquot->hplc nmr ¹H NMR Analysis take_aliquot->nmr extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry product Crude Product dry->product

Caption: Workflow for this compound Synthesis and Monitoring.

Analytical_Techniques_Logic cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis cluster_structural Structural Confirmation reaction Reaction Mixture tlc TLC reaction->tlc hplc HPLC reaction->hplc nmr ¹H NMR reaction->nmr tlc_result Presence/Absence of Starting Material & Product tlc->tlc_result Indicates hplc_result Peak Area Ratios (% Conversion) hplc->hplc_result Provides nmr_result Appearance of Boc Group Signal Disappearance of N-H Signal nmr->nmr_result Confirms

References

Application of N-Boc-Trimetazidine in Metabolic Studies: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Boc-Trimetazidine serves as a crucial intermediate in the chemical synthesis of Trimetazidine, an anti-anginal agent with significant metabolic modulatory effects. While this compound itself is not directly used in metabolic studies due to the presence of the Boc (tert-butyloxycarbonyl) protecting group, its role is pivotal in enabling the synthesis of the active compound, Trimetazidine. This document will focus on the application of the deprotected, active form, Trimetazidine, in metabolic research, providing detailed application notes, experimental protocols, and data summaries for researchers, scientists, and drug development professionals.

Trimetazidine has been extensively studied for its ability to modulate cellular energy metabolism, particularly in the context of cardiovascular diseases.[1][2][3][4] Its primary mechanism of action involves a shift in myocardial energy production from fatty acid β-oxidation to glucose oxidation.[3][5][6][7] This metabolic reprogramming is particularly beneficial under ischemic conditions where oxygen supply is limited, as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.[6][7]

Core Applications in Metabolic Studies

Trimetazidine is a valuable tool for investigating various aspects of cellular and systemic metabolism. Key applications include:

  • Cardioprotection and Ischemia-Reperfusion Injury: Studying the protective effects of metabolic modulation on cardiomyocytes during and after ischemic events.[8][9][10][11]

  • Heart Failure: Investigating the benefits of optimizing cardiac energy metabolism in the context of heart failure.[12][13]

  • Diabetic Cardiomyopathy: Exploring the potential of Trimetazidine to counteract the detrimental effects of metabolic dysregulation in diabetic hearts.[13]

  • Peripheral Artery Disease: Examining the therapeutic potential of metabolic modulation in improving outcomes for patients with peripheral artery disease.[13]

Mechanism of Action: Shifting the Metabolic Paradigm

Trimetazidine primarily acts by inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the mitochondrial β-oxidation of fatty acids.[3][5][6][14] This inhibition leads to a decrease in fatty acid oxidation and a subsequent increase in glucose oxidation to meet the cell's energy demands.[5][6] This metabolic switch has several beneficial consequences, including reduced production of lactate and protons, and preservation of cellular ATP levels, particularly under hypoxic conditions.[6][13]

cluster_0 Mitochondrial Matrix cluster_1 Cytosol & Mitochondria Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation Acetyl_CoA_FA Acetyl-CoA Beta_Oxidation->Acetyl_CoA_FA 3_KAT 3-Ketoacyl-CoA Thiolase (3-KAT) TCA_Cycle TCA Cycle Acetyl_CoA_FA->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH Acetyl_CoA_Glu Acetyl-CoA PDH->Acetyl_CoA_Glu Acetyl_CoA_Glu->TCA_Cycle Trimetazidine Trimetazidine Trimetazidine->3_KAT Inhibits

Mechanism of Trimetazidine Action.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the metabolic effects of Trimetazidine.

Table 1: Effect of Trimetazidine on Myocardial Metabolism in Isolated Rat Hearts [15]

ParameterControlTrimetazidine% Change
Palmitate Oxidation (nmol/g dry wt/min)488 ± 24408 ± 15↓ 16.4%
Glucose Oxidation (nmol/g dry wt/min)1889 ± 1192378 ± 166↑ 25.9%
Glycolysis (nmol/g dry wt/min)UnalteredUnaltered-
Active Pyruvate Dehydrogenase--↑ 37%

Table 2: Clinical Effects of Trimetazidine in Patients with Idiopathic Dilated Cardiomyopathy [12]

ParameterBaselineAfter Trimetazidinep-value
Glucose (mmol/L)5.9 ± 0.75.5 ± 0.60.047
Insulin (mU/L)10 ± 6.97.6 ± 3.60.031
HOMA Index2.75 ± 2.281.89 ± 1.060.027
Plasma HDL (mmol/L)--↑ 11% (p<0.001)

Experimental Protocols

Protocol 1: In Vitro Assessment of Myocardial Metabolism in Isolated Working Rat Hearts

This protocol is adapted from studies investigating the direct effects of Trimetazidine on cardiac energy metabolism.[5]

Objective: To determine the effect of Trimetazidine on fatty acid and glucose oxidation in an ex vivo heart model.

Materials:

  • Male Sprague-Dawley rats (300-350 g)

  • Krebs-Henseleit bicarbonate buffer

  • Bovine serum albumin (3%)

  • Glucose (5 mmol/L)

  • [¹⁴C]glucose

  • Palmitate (0.4 mmol/L)

  • [³H]palmitate

  • Trimetazidine

  • Langendorff perfusion system

  • Scintillation counter

Procedure:

  • Heart Isolation: Anesthetize the rat and rapidly excise the heart.

  • Perfusion Setup: Cannulate the aorta and initiate retrograde perfusion with Krebs-Henseleit buffer on the Langendorff apparatus.

  • Switch to Working Mode: Switch to antegrade perfusion (working mode) with the perfusion buffer containing glucose, [¹⁴C]glucose, palmitate, and [³H]palmitate.

  • Treatment: Perfuse hearts in the absence (control) or presence of a specified concentration of Trimetazidine.

  • Metabolic Rate Measurement:

    • Glucose Oxidation: Measure the rate of ¹⁴CO₂ production from [¹⁴C]glucose.

    • Fatty Acid Oxidation: Measure the rate of ³H₂O production from [³H]palmitate.

  • Data Analysis: Compare the rates of glucose and fatty acid oxidation between the control and Trimetazidine-treated groups.

Start Start Isolate_Heart Isolate Rat Heart Start->Isolate_Heart Langendorff_Perfusion Retrograde Perfusion (Langendorff) Isolate_Heart->Langendorff_Perfusion Working_Heart_Perfusion Antegrade Perfusion (Working Heart) Langendorff_Perfusion->Working_Heart_Perfusion Add_Substrates Add Radiolabeled Substrates ([¹⁴C]glucose, [³H]palmitate) Working_Heart_Perfusion->Add_Substrates Divide_Groups Treatment Group? Add_Substrates->Divide_Groups Control_Group Control (No Trimetazidine) Divide_Groups->Control_Group No TMZ_Group Trimetazidine Treatment Divide_Groups->TMZ_Group Yes Measure_Metabolism Measure ¹⁴CO₂ and ³H₂O Production Control_Group->Measure_Metabolism TMZ_Group->Measure_Metabolism Analyze_Data Analyze and Compare Oxidation Rates Measure_Metabolism->Analyze_Data End End Analyze_Data->End

Isolated Heart Perfusion Workflow.
Protocol 2: In Vivo Study of Ischemia-Reperfusion Injury in a Rat Model

This protocol outlines a general procedure to assess the cardioprotective effects of Trimetazidine in an in vivo model of myocardial ischemia-reperfusion (I/R) injury.[10]

Objective: To evaluate the effect of Trimetazidine pre-treatment on cardiac function and tissue damage following I/R injury.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetics (e.g., ketamine/xylazine)

  • Trimetazidine

  • Saline (vehicle control)

  • Surgical instruments for thoracotomy

  • ECG monitoring equipment

  • Lactate dehydrogenase (LDH) and creatine kinase (CK) assay kits

  • Histology supplies (formalin, paraffin, H&E stain)

Procedure:

  • Animal Groups: Randomize rats into four groups: Sham, Sham + Trimetazidine, I/R, and I/R + Trimetazidine.

  • Drug Administration: Administer Trimetazidine or saline to the respective groups via oral gavage or intraperitoneal injection for a specified period before surgery.

  • Surgical Procedure:

    • Anesthetize the rats and perform a left thoracotomy.

    • I/R Groups: Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes) to induce ischemia, followed by removal of the ligature to allow reperfusion (e.g., 2 hours).

    • Sham Groups: Perform the same surgical procedure without LAD ligation.

  • Assessment of Cardiac Injury:

    • Biochemical Markers: At the end of reperfusion, collect blood samples to measure serum levels of LDH and CK.

    • Infarct Size Measurement: Excise the heart, slice the ventricles, and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area.

    • Histopathology: Fix heart tissue in formalin, embed in paraffin, and perform H&E staining to assess tissue morphology and inflammatory cell infiltration.

  • Data Analysis: Compare the levels of cardiac injury markers, infarct size, and histological changes among the different groups.

Start Start Randomize_Rats Randomize Rats into Sham and I/R Groups Start->Randomize_Rats Pre_treatment Pre-treat with Trimetazidine or Saline Randomize_Rats->Pre_treatment Anesthesia_Surgery Anesthesia and Thoracotomy Pre_treatment->Anesthesia_Surgery LAD_Ligation LAD Ligation (Ischemia) Anesthesia_Surgery->LAD_Ligation I/R Groups Sham_Procedure Sham Surgery (No Ligation) Anesthesia_Surgery->Sham_Procedure Sham Groups Reperfusion Remove Ligature (Reperfusion) LAD_Ligation->Reperfusion Assess_Injury Assess Cardiac Injury Reperfusion->Assess_Injury Sham_Procedure->Assess_Injury Biochemical_Markers Measure Serum LDH and CK Assess_Injury->Biochemical_Markers Infarct_Size TTC Staining for Infarct Size Assess_Injury->Infarct_Size Histopathology H&E Staining for Tissue Damage Assess_Injury->Histopathology Analyze_Data Analyze and Compare Results Biochemical_Markers->Analyze_Data Infarct_Size->Analyze_Data Histopathology->Analyze_Data End End Analyze_Data->End

In Vivo Ischemia-Reperfusion Model.

Conclusion

While this compound is a key synthetic precursor, it is the active compound, Trimetazidine, that serves as a powerful tool in metabolic research. Its well-characterized mechanism of action, involving a shift from fatty acid to glucose oxidation, makes it an invaluable agent for studying metabolic modulation in various pathological conditions, particularly those affecting the cardiovascular system. The provided application notes and protocols offer a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of metabolic modulation.

References

N-Boc-Trimetazidine: A Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-Trimetazidine, the N-tert-butoxycarbonyl protected form of the anti-anginal drug Trimetazidine, is a key intermediate and building block in medicinal chemistry. Its protected piperazine moiety allows for selective functionalization at the otherwise reactive secondary amine, enabling the synthesis of diverse compound libraries for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis, deprotection, and derivatization of this compound, highlighting its utility in creating novel therapeutic agents. Trimetazidine itself acts by inhibiting the enzyme 3-ketoacyl-CoA thiolase (3-KAT), which shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. This mechanism provides a rationale for the design of novel derivatives with potentially enhanced or modified biological activities.

Data Presentation

Table 1: Synthesis of N-Boc-1-(2,3,4-trimethoxybenzyl)piperazine

StepReactionReagents and ConditionsProductYield (%)
1Reductive Amination2,3,4-trimethoxybenzaldehyde, N-Boc-piperazine, Pd/C, H₂, Ethanol, 50-70°C, 10 barN-Boc-1-(2,3,4-trimethoxybenzyl)piperazine>90

Table 2: Deprotection of this compound

StepReactionReagents and ConditionsProduct
2N-Boc DeprotectionN-Boc-1-(2,3,4-trimethoxybenzyl)piperazine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Room Temperature1-(2,3,4-trimethoxybenzyl)piperazine (Trimetazidine)

Table 3: Derivatization of Trimetazidine Core via Amide Coupling

StepReactionReagents and ConditionsProduct Example
3Amide Coupling1-(2,3,4-trimethoxybenzyl)piperazine, Carboxylic Acid (R-COOH), EDC, HOBt, DMAP, CH₃CNN-Acyl-Trimetazidine Derivative

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1-(2,3,4-trimethoxybenzyl)piperazine

This protocol is adapted from the reductive amination process described for the synthesis of Trimetazidine.

Materials:

  • 2,3,4-trimethoxybenzaldehyde

  • N-Boc-piperazine

  • 5% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Pressurized reaction vessel (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a pressurized reaction vessel, combine 2,3,4-trimethoxybenzaldehyde (1 equivalent) and N-Boc-piperazine (2-4 equivalents).

  • Add ethanol as the solvent and a catalytic amount of 5% Pd/C.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Heat the reaction mixture to 50-70°C and pressurize with hydrogen gas to 10 bar.

  • Maintain the reaction under these conditions for approximately 70 minutes, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-1-(2,3,4-trimethoxybenzyl)piperazine.

Characterization (Expected):

  • ¹H NMR: Peaks corresponding to the trimethoxybenzyl group, the piperazine ring protons, and the Boc protecting group (a singlet around 1.4 ppm for the t-butyl protons).

  • MS (ESI+): [M+H]⁺ corresponding to the molecular weight of the product.

Protocol 2: N-Boc Deprotection of N-Boc-1-(2,3,4-trimethoxybenzyl)piperazine

Materials:

  • N-Boc-1-(2,3,4-trimethoxybenzyl)piperazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Basic ion-exchange resin (optional, for free base generation)

Procedure:

  • Dissolve N-Boc-1-(2,3,4-trimethoxybenzyl)piperazine (1 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 25% v/v in DCM) to the solution at room temperature.[1]

  • Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA in vacuo using a rotary evaporator to yield the trifluoroacetate salt of 1-(2,3,4-trimethoxybenzyl)piperazine.

  • (Optional) To obtain the free base, dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) or pass it through a basic ion-exchange resin.

Protocol 3: Synthesis of a Trimetazidine Derivative Library via Amide Coupling

Materials:

  • 1-(2,3,4-trimethoxybenzyl)piperazine (from Protocol 2)

  • A library of diverse carboxylic acids (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Parallel synthesis equipment (e.g., reaction blocks)

Procedure:

  • In an array of reaction vials, dispense a solution of a unique carboxylic acid (1 equivalent) in acetonitrile.

  • To each vial, add a solution of EDC (1.1 equivalents) and HOBt (1.1 equivalents) in acetonitrile.

  • Allow the activation to proceed for 15-30 minutes at room temperature.

  • To each vial, add a solution of 1-(2,3,4-trimethoxybenzyl)piperazine (1 equivalent) and DMAP (0.1 equivalents) in acetonitrile.

  • Seal the vials and agitate the reaction mixtures at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixtures can be purified by preparative HPLC to isolate the desired amide derivatives.

Mandatory Visualization

Trimetazidine_Mechanism_of_Action Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Acetyl_CoA_FA Acetyl-CoA Beta_Oxidation->Acetyl_CoA_FA Three_KAT 3-Ketoacyl-CoA Thiolase (3-KAT) Pyruvate Pyruvate Glycolysis->Pyruvate Krebs_Cycle Krebs Cycle Acetyl_CoA_FA->Krebs_Cycle Less O₂ efficient PDH Pyruvate Dehydrogenase Pyruvate->PDH Acetyl_CoA_Glu Acetyl-CoA PDH->Acetyl_CoA_Glu Acetyl_CoA_Glu->Krebs_Cycle More O₂ efficient ATP_Production ATP Production Krebs_Cycle->ATP_Production Trimetazidine Trimetazidine Trimetazidine->Three_KAT Inhibits Ischemia Ischemia (Reduced O₂) Ischemia->Beta_Oxidation Favors Ischemia->Glycolysis Shifts towards

Caption: Mechanism of action of Trimetazidine.

N_Boc_Trimetazidine_Workflow Start 2,3,4-Trimethoxy- benzaldehyde + N-Boc-Piperazine Reductive_Amination Reductive Amination (Protocol 1) Start->Reductive_Amination N_Boc_TMZ This compound Reductive_Amination->N_Boc_TMZ Deprotection N-Boc Deprotection (Protocol 2) N_Boc_TMZ->Deprotection TMZ_Core Trimetazidine Core Deprotection->TMZ_Core Amide_Coupling Amide Coupling (Protocol 3) TMZ_Core->Amide_Coupling Carboxylic_Acids Library of Carboxylic Acids Carboxylic_Acids->Amide_Coupling Derivative_Library Trimetazidine Derivative Library Amide_Coupling->Derivative_Library

Caption: Experimental workflow for library synthesis.

References

Troubleshooting & Optimization

Technical Support Center: N-Boc-Trimetazidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-Trimetazidine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common pathway involves a two-step process starting with a Mannich reaction, followed by O-methylation.

  • Mannich Reaction: 1,2,3-Trihydroxybenzene is reacted with formaldehyde and N-Boc-piperazine to form a key intermediate, N-Boc-(2,3,4-trihydroxybenzyl)piperazine.

  • O-Methylation: The phenolic hydroxyl groups of the intermediate are then methylated, typically using a methylating agent like dimethyl sulfate, to yield this compound.

Q2: What are the potential sources of impurities in the synthesis of this compound?

Impurities can arise from several sources throughout the synthetic process:

  • Starting Materials: Purity of 1,2,3-trihydroxybenzene, N-Boc-piperazine, and formaldehyde is crucial.

  • Mannich Reaction: Side reactions such as the formation of bis-Mannich bases or polymeric materials can occur.

  • O-Methylation Step: Incomplete methylation can lead to residual phenolic compounds, while over-methylation at unintended positions is also possible.

  • Boc-Protection and Deprotection: Incomplete protection or deprotection steps can introduce impurities.

  • Degradation: The intermediate and final products may degrade under certain conditions.

Q3: How can I monitor the progress of the synthesis and detect impurities?

High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring reaction progress and identifying impurities. Coupling HPLC with Mass Spectrometry (HPLC-MS) can provide structural information about the impurities. Thin-Layer Chromatography (TLC) is also a useful tool for rapid, qualitative monitoring of the reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Mannich Reaction Product
Possible Cause Suggested Solution
Incorrect Stoichiometry Optimize the molar ratios of 1,2,3-trihydroxybenzene, formaldehyde, and N-Boc-piperazine. An excess of one reactant may lead to side product formation.
Suboptimal Reaction Temperature The Mannich reaction is temperature-sensitive. Experiment with a range of temperatures to find the optimal condition for your specific setup.
Incorrect pH The pH of the reaction medium can significantly influence the reaction rate and product distribution. Ensure the pH is controlled within the optimal range.
Formation of Side Products The formation of bis-Mannich bases or oligomers can reduce the yield of the desired product.[1] Consider modifying the reaction conditions (e.g., dilution, temperature) to minimize these side reactions.
Problem 2: Presence of Multiple Spots on TLC After O-Methylation
Possible Cause Suggested Solution
Incomplete Methylation This is a common issue resulting in partially methylated impurities with free phenolic groups. Increase the amount of methylating agent (e.g., dimethyl sulfate) and/or the reaction time.[2] Ensure the presence of a suitable base to facilitate the reaction.
Over-methylation While less common on the aromatic ring, methylation could potentially occur at other reactive sites. Optimize the stoichiometry of the methylating agent.
Degradation of Product The trimethoxybenzyl moiety may be sensitive to certain conditions. Ensure the reaction and work-up are performed under appropriate conditions to prevent degradation.
Side Reactions of the Methylating Agent Dimethyl sulfate is a strong alkylating agent and can react with other nucleophiles present in the reaction mixture.[3] Purify the crude product using column chromatography to separate these byproducts.
Problem 3: Identification of an Unknown Impurity by HPLC-MS
Possible Impurity Potential Origin Suggested Action
Di-Boc-piperazine An impurity in the N-Boc-piperazine starting material.Source high-purity N-Boc-piperazine and verify its purity before use.
Piperazine (unprotected) Incomplete Boc-protection of piperazine starting material.Ensure complete Boc-protection and purify the N-Boc-piperazine before the Mannich reaction.
N-Nitroso-N-Boc-piperazine A potential impurity in the N-Boc-piperazine starting material.[4][5]Source starting materials from reputable suppliers with clear impurity profiles.
Bis-Mannich Base A side product of the Mannich reaction where two molecules of N-Boc-piperazine react with the phenolic ring.Optimize Mannich reaction conditions (stoichiometry, temperature) to favor mono-substitution.
Partially Methylated Intermediates Incomplete O-methylation.Re-subject the product to methylation conditions or purify using chromatography.
N-Formyl Trimetazidine Can be formed from residual formic acid if used in the synthesis or purification steps.Avoid the use of formic acid or ensure its complete removal.
1,4-bis(2,3,4-trimethoxybenzyl)piperazine Over-alkylation of the piperazine nitrogen.This is a known impurity in Trimetazidine synthesis and could potentially form if the Boc group is prematurely cleaved. Control reaction conditions to maintain the integrity of the Boc group.

Summary of Potential Impurities

Impurity NamePotential Stage of FormationCommon Analytical Detection Method
Unreacted 1,2,3-TrihydroxybenzeneMannich ReactionHPLC-UV
Unreacted N-Boc-piperazineMannich ReactionHPLC-UV, LC-MS
Bis-Mannich ProductsMannich ReactionHPLC-MS
Polymeric ByproductsMannich ReactionSize Exclusion Chromatography (SEC), MALDI-TOF MS
Partially Methylated IntermediatesO-MethylationHPLC-MS
N-Nitroso-N-Boc-piperazineStarting Material ImpurityLC-MS/MS, GC-MS
Di-Boc-piperazineStarting Material ImpurityHPLC-MS
PiperazineStarting Material ImpurityGC, HPLC with derivatization

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(2,3,4-trihydroxybenzyl)piperazine (Mannich Reaction)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 1,2,3-trihydroxybenzene in a suitable solvent (e.g., ethanol).

  • Addition of Reactants: Cool the solution in an ice bath. Add an aqueous solution of formaldehyde dropwise, followed by a solution of N-Boc-piperazine in the same solvent.

  • Reaction: Stir the mixture at room temperature for a specified time, monitoring the reaction progress by TLC.

  • Work-up: After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (O-Methylation)
  • Reaction Setup: Dissolve the purified N-Boc-(2,3,4-trihydroxybenzyl)piperazine in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask.

  • Addition of Base and Methylating Agent: Add a suitable base (e.g., anhydrous potassium carbonate) to the solution. Then, add dimethyl sulfate dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude this compound by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_mannich Mannich Reaction cluster_methylation O-Methylation 1,2,3-Trihydroxybenzene 1,2,3-Trihydroxybenzene Mannich_Reaction Mannich Reaction 1,2,3-Trihydroxybenzene->Mannich_Reaction N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Intermediate N-Boc-(2,3,4-trihydroxybenzyl)piperazine Mannich_Reaction->Intermediate O_Methylation O-Methylation (e.g., (CH3)2SO4, Base) Intermediate->O_Methylation This compound This compound O_Methylation->this compound

Caption: Synthetic pathway for this compound.

Caption: General troubleshooting workflow.

Impurity_Formation cluster_mannich_imp Mannich Reaction Impurities cluster_methylation_imp O-Methylation Impurities cluster_sm_imp Starting Material Impurities This compound This compound Bis_Mannich Bis-Mannich Adduct This compound->Bis_Mannich Oligomers Oligomeric Products This compound->Oligomers Unreacted_Phenol Unreacted 1,2,3-Trihydroxybenzene This compound->Unreacted_Phenol Unreacted_NBocPip Unreacted N-Boc-piperazine This compound->Unreacted_NBocPip Partially_Methylated Partially Methylated Intermediates This compound->Partially_Methylated Di_Boc Di-Boc-piperazine This compound->Di_Boc Nitroso_Boc N-Nitroso-N-Boc-piperazine This compound->Nitroso_Boc Free_Piperazine Free Piperazine This compound->Free_Piperazine

Caption: Potential impurity relationships.

References

optimizing reaction conditions for N-Boc-Trimetazidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N-Boc-Trimetazidine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound, or tert-butyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate, involves the protection of the secondary amine of Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) with a tert-butoxycarbonyl (Boc) group. The most common method utilizes di-tert-butyl dicarbonate (Boc)₂O as the Boc-protecting agent in the presence of a base.

Q2: What are the recommended starting materials and reagents?

A2: The key starting material is Trimetazidine. The primary reagent for the Boc protection is di-tert-butyl dicarbonate ((Boc)₂O). A base is typically required, with common choices including triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The choice of solvent is also critical, with dichloromethane (DCM) being a frequently used option.[1]

Q3: What are the typical reaction conditions for N-Boc protection of Trimetazidine?

A3: The reaction is generally carried out at a low temperature, typically starting at 0°C, and then allowed to warm to room temperature. The reaction time can vary but is often monitored by Thin Layer Chromatography (TLC) for completion, which can take several hours.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as 10% ethyl acetate in petroleum ether, can be used to separate the starting material (Trimetazidine) from the N-Boc protected product.[1] The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate the progression of the reaction.

Q5: What are the common impurities or side products in this synthesis?

A5: Potential impurities include unreacted Trimetazidine and byproducts from the decomposition of (Boc)₂O. While less common for secondary amines, over-alkylation is a known issue in some reductive amination protocols. In the broader context of Trimetazidine synthesis, various process-related impurities can be present in the starting material. It is also important to consider the potential for the formation of N-formyl Trimetazidine as an impurity.[]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: (Boc)₂O can degrade over time, especially if exposed to moisture. The base (e.g., TEA) may also be of poor quality. 2. Insufficient Base: The reaction requires a base to proceed efficiently. 3. Low Reaction Temperature: While the reaction is initiated at a low temperature, it may require warming to room temperature to proceed at a reasonable rate. 4. Poorly Soluble Starting Material: Trimetazidine may not be fully dissolved in the chosen solvent.1. Use fresh, high-quality (Boc)₂O and base. 2. Ensure the correct stoichiometry of the base is used (typically at least one equivalent). 3. After the initial addition at 0°C, allow the reaction to stir at room temperature and monitor by TLC. 4. Ensure complete dissolution of the starting material before adding reagents. If solubility is an issue, consider alternative solvents.
Incomplete Reaction (Presence of Starting Material) 1. Insufficient (Boc)₂O: Not enough protecting agent was used to convert all of the starting material. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Use a slight excess of (Boc)₂O (e.g., 1.2 equivalents).[1] 2. Continue to monitor the reaction by TLC until the starting material is no longer visible. The reaction may require several hours.[1]
Formation of Multiple Products (Unidentified Spots on TLC) 1. Side Reactions: The starting material or product may be unstable under the reaction conditions. 2. Impure Starting Material: The Trimetazidine starting material may contain impurities that are also reacting.1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the starting material is sensitive to air or moisture. 2. Purify the starting Trimetazidine before use if its purity is questionable.
Difficulty in Product Isolation/Purification 1. Excess (Boc)₂O: Unreacted (Boc)₂O can co-elute with the product during chromatography. 2. Emulsion during Work-up: The reaction mixture may form an emulsion during the aqueous work-up, making separation difficult.1. After the reaction is complete, quench with a nucleophilic amine scavenger resin or perform a careful aqueous work-up to hydrolyze excess (Boc)₂O. 2. Use a brine wash to help break up emulsions. If the problem persists, filtration through a pad of celite may be helpful.

Experimental Protocols

Synthesis of tert-butyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate (this compound)

This protocol is a general procedure based on the N-Boc protection of piperazine derivatives.[1]

Materials:

  • 1-(2,3,4-trimethoxybenzyl)piperazine (Trimetazidine)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (or hexanes) for chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-(2,3,4-trimethoxybenzyl)piperazine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1 equivalent) and a catalytic amount of DMAP (0.01 equivalents) to the stirred solution.[1]

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in DCM to the reaction mixture dropwise.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-5 hours, or until TLC analysis indicates the complete consumption of the starting material.[1]

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.

Data Presentation

Table 1: Reaction Parameters for N-Boc Protection of Piperazine Derivatives

ParameterValue/ConditionReference
Starting Material Piperazine derivative[1]
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[1]
(Boc)₂O Stoichiometry 1.2 equivalents[1]
Base Triethylamine (TEA)[1]
Base Stoichiometry 1 equivalent[1]
Catalyst 4-Dimethylaminopyridine (DMAP)[1]
Catalyst Loading 0.01 equivalents[1]
Solvent Dichloromethane (DCM)[1]
Temperature 0°C to Room Temperature[1]
Reaction Time 4-5 hours (monitored by TLC)[1]

Table 2: Representative ¹H NMR Data for a Boc-Protected Piperazine Derivative

Note: This is representative data for a related N-Boc piperazine derivative and may not exactly match this compound.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentReference
3.87 – 3.78m1HCH[3]
3.73 – 3.63m2HCH₂[3]
3.40 – 3.26m2HCH₂[3]
1.46s9HC(CH₃)₃ (Boc)[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Boc Protection cluster_workup Work-up & Purification start Dissolve Trimetazidine in DCM cool Cool to 0°C start->cool add_base Add TEA and DMAP cool->add_base add_boc Add (Boc)2O solution add_base->add_boc react Stir at RT, monitor by TLC add_boc->react quench Quench with NaHCO3(aq) react->quench extract Extract with DCM quench->extract wash_dry Wash with brine & dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide problem Low or No Product cause1 Inactive Reagents problem->cause1 cause2 Insufficient Base problem->cause2 cause3 Low Temperature problem->cause3 solution1 Use Fresh Reagents cause1->solution1 solution2 Check Stoichiometry cause2->solution2 solution3 Warm to Room Temp. cause3->solution3

Caption: Troubleshooting logic for low product yield in this compound synthesis.

References

Technical Support Center: N-Boc-Trimetazidine Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the deprotection of N-Boc-Trimetazidine, a crucial step in the synthesis of Trimetazidine.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for N-Boc deprotection of this compound?

A1: The most common method for the deprotection of this compound is the use of strong acids. Typical reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane, ethanol, or isopropanol.[1]

Q2: Can the trimethoxybenzyl group on Trimetazidine be sensitive to acidic deprotection conditions?

A2: Yes, the electron-rich 2,3,4-trimethoxybenzyl group can be sensitive to strongly acidic conditions. This sensitivity can potentially lead to side reactions, such as electrophilic substitution on the aromatic ring by the tert-butyl cation generated during deprotection. Careful control of reaction conditions is therefore important.

Q3: Are there any milder or alternative methods for deprotecting this compound?

A3: Yes, if standard acidic conditions lead to degradation or side products, several alternative methods can be considered. These include using weaker acids like formic or acetic acid, thermal deprotection, or employing reagents like oxalyl chloride in methanol which can proceed under milder conditions.[1][2] Another approach is the use of p-toluenesulfonic acid.[3]

Q4: How can I monitor the progress of the deprotection reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). The disappearance of the starting material (this compound) and the appearance of the product (Trimetazidine) will indicate the reaction's progression. Staining with ninhydrin can be useful as the product has a free secondary amine. High-performance liquid chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction 1. Insufficient acid strength or concentration. 2. Low reaction temperature. 3. Steric hindrance around the Boc-protected nitrogen.1. Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time. 4. Consider using a stronger acid system like HCl in dioxane.
Formation of Side Products (e.g., t-butylation of the aromatic ring) 1. The highly reactive tert-butyl cation generated during deprotection can act as an electrophile. 2. The electron-rich trimethoxybenzyl group is susceptible to electrophilic attack.1. Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation. 2. Use a milder deprotection method, such as 2,2,2-trifluoroethanol (TFE) at elevated temperatures.[4] 3. Perform the reaction at a lower temperature to reduce the rate of side reactions.
Degradation of the Product 1. The trimethoxybenzyl group may be sensitive to the prolonged exposure to strong acids. 2. Presence of water in the reaction mixture can lead to hydrolysis of other functional groups if present.1. Use the minimum effective concentration of acid and monitor the reaction closely to avoid overexposure. 2. Ensure all reagents and solvents are anhydrous. 3. Consider a milder deprotection method.
Difficult Product Isolation/Purification 1. The product, Trimetazidine, is a free base and may be highly polar. 2. Formation of multiple side products can complicate purification.1. After deprotection, perform an aqueous work-up with a base (e.g., NaHCO3, K2CO3) to neutralize the acid and extract the free base into an organic solvent. 2. If the product is isolated as a salt, it may be purified by recrystallization. 3. If column chromatography is necessary, consider using a polar stationary phase or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent tailing.

Experimental Protocol: Acid-Catalyzed Deprotection of this compound

This protocol is a general guideline based on typical acidic deprotection procedures for Boc-protected piperazines.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM/Methanol 9:1 with a few drops of triethylamine).

  • Once the starting material is consumed (typically 1-4 hours), carefully quench the reaction by pouring the mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Trimetazidine.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Deprotection start Start Deprotection monitor Monitor Reaction by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete side_products Side Products Observed monitor->side_products Yes workup Aqueous Work-up & Isolation complete->workup Yes incomplete Incomplete Reaction complete->incomplete No end Pure Trimetazidine workup->end increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp stronger_acid Use Stronger Acid (e.g., HCl/dioxane) incomplete->stronger_acid add_scavenger Add Scavenger (e.g., Anisole) side_products->add_scavenger milder_conditions Switch to Milder Conditions (e.g., Formic Acid) side_products->milder_conditions increase_time_temp->monitor stronger_acid->monitor add_scavenger->monitor milder_conditions->monitor

Caption: A flowchart illustrating the troubleshooting steps for the deprotection of this compound.

Deprotection_Mechanism Proposed Mechanism for Acid-Catalyzed N-Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation Boc_TMZ This compound Protonated_Boc Protonated Intermediate Boc_TMZ->Protonated_Boc + H+ H_plus H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Trimetazidine Trimetazidine Carbamic_Acid->Trimetazidine CO2 CO2 Carbamic_Acid->CO2 + CO2

Caption: The proposed mechanism for the acid-catalyzed deprotection of this compound.

References

preventing degradation of N-Boc-Trimetazidine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of N-Boc-Trimetazidine degradation during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by two main factors: acidic conditions and elevated temperatures. The N-Boc (tert-butoxycarbonyl) protecting group is highly susceptible to cleavage under acidic conditions, which would yield Trimetazidine.[1][][3] High temperatures can also lead to the thermal removal of the Boc group.[4] Furthermore, the Trimetazidine core itself can be susceptible to oxidative and photolytic degradation.[5]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Specifically, storage at -20°C in a tightly sealed container is advisable to minimize thermal degradation and exposure to moisture and light.[6] The container should be flushed with an inert gas like argon or nitrogen to prevent oxidation.

Q3: How can I detect degradation in my sample of this compound?

A3: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[][5] The appearance of new peaks or spots in the chromatogram, particularly a peak corresponding to the retention time of Trimetazidine, is a strong indicator of deprotection. A change in the physical appearance of the sample, such as discoloration, may also suggest degradation.

Q4: Is this compound sensitive to basic conditions?

A4: The N-Boc protecting group is generally stable under basic and nucleophilic conditions.[][3] However, the Trimetazidine core of the molecule may still be susceptible to degradation under strong basic conditions over extended periods.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Presence of Trimetazidine in the sample after storage. The sample has been exposed to acidic conditions (e.g., acidic residue in the storage vial) or elevated temperatures, leading to the cleavage of the Boc group.1. Re-evaluate your storage conditions. Ensure the compound is stored at or below -20°C in a clean, dry, and inert atmosphere. 2. Use analytical methods like HPLC to quantify the level of degradation. 3. If the level of impurity is unacceptable, the material may need to be repurified.
Discoloration of the sample. This may indicate oxidative degradation of the Trimetazidine moiety.1. Store the compound under an inert atmosphere (argon or nitrogen). 2. Protect the sample from light by using an amber-colored vial or by wrapping the container in aluminum foil.
Unexpected results in experiments involving acidic reagents. The acidic reagent is likely cleaving the N-Boc group, leading to the formation of Trimetazidine, which may interfere with your experiment.1. If possible, substitute the acidic reagent with a non-acidic alternative. 2. If the acidic conditions are necessary, consider deprotecting the this compound to Trimetazidine before proceeding with the reaction.
Inconsistent analytical results. This could be due to ongoing degradation of the sample, leading to varying levels of purity between analyses.1. Re-test the sample immediately after removal from proper storage conditions. 2. Ensure the analytical method is validated for stability-indicating properties.

Proposed Degradation Pathway

The primary degradation pathway for this compound under improper storage conditions (presence of acid or high temperature) is the cleavage of the N-Boc group to yield Trimetazidine. This can be followed by further degradation of the Trimetazidine molecule under harsh conditions.

Proposed Degradation Pathway of this compound NBoc_Trimetazidine This compound Trimetazidine Trimetazidine NBoc_Trimetazidine->Trimetazidine Acid or Heat Degradation_Products Further Degradation Products Trimetazidine->Degradation_Products Oxidation, Photolysis, Strong Acid/Base

Caption: Proposed degradation pathway of this compound.

Troubleshooting Workflow for Suspected Degradation

If you suspect that your sample of this compound has degraded, follow this workflow to diagnose and address the issue.

Troubleshooting Workflow for Suspected Degradation start Suspected Degradation check_appearance Observe Physical Appearance (Color, etc.) start->check_appearance analytical_test Perform Analytical Test (HPLC, TLC) check_appearance->analytical_test compare_standard Compare with a Reference Standard analytical_test->compare_standard degradation_confirmed Degradation Confirmed? compare_standard->degradation_confirmed no_degradation No Significant Degradation degradation_confirmed->no_degradation No quantify Quantify Impurities degradation_confirmed->quantify Yes assess_usability Assess if Usable for Experiment quantify->assess_usability usable Use As-Is or Purify assess_usability->usable Yes not_usable Discard and Obtain New Sample assess_usability->not_usable No review_storage Review Storage and Handling Procedures usable->review_storage not_usable->review_storage

References

Technical Support Center: Synthesis of Trimetazidine from N-Boc-Trimetazidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of trimetazidine from N-Boc-Trimetazidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the deprotection of this compound.

Issue Potential Cause Recommended Solution
Low or No Yield of Trimetazidine Incomplete Reaction: The deprotection reaction may not have gone to completion.- Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).- Reagent Equivalents: Increase the equivalents of the acidic reagent (e.g., TFA or HCl) used for deprotection.- Temperature: For thermal deprotection methods, ensure the reaction temperature is optimal. Temperatures around 150°C are often required for a practical rate.[1]
Degradation of Product: Trimetazidine may be sensitive to the harsh acidic conditions.- Milder Reagents: Consider using a milder deprotection agent. For instance, oxalyl chloride in methanol has been reported to be effective at room temperature.[2] - Temperature Control: If using strong acids, perform the reaction at a lower temperature (e.g., 0°C to room temperature) to minimize degradation.
Inefficient Work-up: The product may be lost during the extraction or purification process.- pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 11) during work-up to ensure the free amine is extracted into the organic layer.[3][4] - Solvent Choice: Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate.
Presence of Multiple Spots on TLC Incomplete Reaction: The starting material (this compound) is still present.- As mentioned above, extend the reaction time or increase the amount of deprotecting agent.
Formation of Byproducts: Side reactions may be occurring.- Scavengers: The t-butyl cation formed during deprotection can lead to byproducts. While not explicitly detailed for trimetazidine, in other systems, scavengers can be employed. - Purification: Purify the crude product using column chromatography to isolate the desired trimetazidine.
Difficulty in Isolating the Product Formation of Salts: The product may have formed a salt with the acidic reagent, making it highly soluble in aqueous solutions.- After neutralizing the reaction mixture, perform multiple extractions with an organic solvent to ensure complete recovery of the product. - Consider using a method that avoids strong acids, such as thermal deprotection.[1]
Product is an Oil: The final product may not crystallize easily.- Attempt to form a salt (e.g., hydrochloride salt) of the trimetazidine, which is often a crystalline solid and easier to handle.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of this compound?

A1: The most common methods for N-Boc deprotection involve the use of strong acids such as Trifluoroacetic Acid (TFA) in a solvent like dichloromethane (DCM) or Hydrochloric Acid (HCl) in an organic solvent like dioxane or methanol.[5][6] Thermal deprotection, by heating the N-Boc protected compound, is another potential method that avoids the use of strong acids.[1]

Q2: How can I monitor the progress of the deprotection reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3] A spot corresponding to the this compound starting material should diminish over time, while a new, more polar spot corresponding to the trimetazidine product should appear. Staining with ninhydrin can be useful for visualizing the free amine product.

Q3: What are some potential side reactions to be aware of during acidic deprotection?

A3: A potential side reaction during acidic deprotection is the alkylation of the product or other nucleophilic species by the t-butyl cation that is generated.[1] In the context of trimetazidine, which has an electron-rich aromatic ring, this could potentially lead to t-butylation of the ring, although this is less common. Incomplete reaction is also a frequent issue.[7]

Q4: Is it possible to selectively deprotect the N-Boc group in the presence of other acid-sensitive functional groups?

A4: While trimetazidine itself does not contain other highly acid-sensitive groups, if analogues with such groups are being synthesized, selective deprotection can be challenging with strong acids. In such cases, milder methods or alternative protecting groups should be considered.

Q5: What is the expected yield for the deprotection of this compound?

A5: The yield can vary significantly depending on the chosen method and optimization of reaction conditions. While specific yields for this compound deprotection are not widely reported, similar deprotections of N-Boc-piperazine derivatives can achieve yields ranging from moderate to high (52-98%).[3][8]

Data Presentation

The following tables summarize quantitative data for different N-Boc deprotection methods on piperazine derivatives, which can serve as a reference for optimizing the deprotection of this compound.

Table 1: Comparison of Acidic Deprotection Methods for N-Boc-Piperazine Derivatives

ReagentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
6N HClN-Boc-piperazine derivativeEthanol/WaterReflux552-80[3]
TFAN-Boc-protected amineDCMRoom Temp2-12Not specified[5]
HCl (4M aq.)N-Boc-protected amineWaterRoom Temp2Not specified[5]

Table 2: Thermal Deprotection of N-Boc Protected Amines

SubstrateSolventTemperature (°C)TimeYield (%)Reference
Various N-Boc aminesTFE15060 min27-98[9]
N-Boc imidazoleTFE12030 min100[9]
N-Boc anilineTFE24030 min93[9]

Experimental Protocols

Protocol 1: Deprotection of N-Boc-Piperazine Derivative using Hydrochloric Acid (Adapted)

This protocol is adapted from a general procedure for the deprotection of N-Boc-piperazine derivatives and can be used as a starting point for this compound.[3][4]

Materials:

  • This compound

  • 6N Hydrochloric Acid (HCl)

  • Ether

  • Solid Potassium Hydroxide (KOH)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-piperazine derivative (e.g., 0.01 mol) in 6N HCl (60 ml).

  • Wash the aqueous solution with ether (3 x 50 ml) to remove any non-basic impurities.

  • Carefully basify the aqueous phase by adding solid KOH until the pH is approximately 11.

  • Extract the product from the basic aqueous phase with ethyl acetate (3 x 100 ml).

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the deprotected piperazine derivative.

Protocol 2: Thermal Deprotection of N-Boc Amines in Continuous Flow (General Method)

This is a general procedure for the thermal deprotection of N-Boc amines and may require optimization for this compound.[9]

Materials:

  • This compound

  • Trifluoroethanol (TFE) or Methanol

Procedure:

  • Prepare a solution of the N-Boc protected amine in the chosen solvent (e.g., TFE or Methanol).

  • Using a continuous flow reactor, heat the solution to the desired temperature (e.g., 120-240°C).

  • Control the residence time to achieve complete deprotection, monitoring the output by a suitable analytical method (e.g., online NMR or collected fractions analyzed by TLC/HPLC).

  • Collect the product stream and remove the solvent under reduced pressure.

Visualizations

Deprotection_Pathway NBoc_Trimetazidine This compound Trimetazidine Trimetazidine NBoc_Trimetazidine->Trimetazidine  Acid (e.g., TFA, HCl) or Heat Byproducts tert-Butanol + CO2 NBoc_Trimetazidine->Byproducts

Caption: Chemical pathway for the deprotection of this compound.

Troubleshooting_Workflow Start Start Deprotection Reaction Monitor Monitor Reaction by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Perform Aqueous Work-up Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No CheckYield Check Yield and Purity Workup->CheckYield Success Successful Synthesis CheckYield->Success High Yield & Purity CheckYield->Troubleshoot Low Yield or Impure Troubleshoot->Start Adjust Conditions

Caption: A logical workflow for troubleshooting the deprotection reaction.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification A Dissolve this compound in Solvent B Add Deprotecting Agent (Acid or apply Heat) A->B C Monitor Reaction Progress (TLC) B->C D Neutralize Reaction Mixture C->D Reaction Complete E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Analyze Crude Product (HPLC, NMR) F->G H Purify if Necessary (Column Chromatography) G->H Impurities Present

Caption: General experimental workflow for N-Boc deprotection.

References

addressing poor solubility of N-Boc-Trimetazidine in reaction media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the solubility of N-Boc-Trimetazidine in various reaction media.

Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in my reaction solvent. What should I do first?

A1: The first step is to consider the polarity of your solvent. The introduction of the tert-butyloxycarbonyl (Boc) protecting group significantly increases the lipophilicity of the Trimetazidine core. While Trimetazidine dihydrochloride is freely soluble in water and sparingly soluble in alcohol, this compound will exhibit much lower polarity.[1][2][3] Therefore, you should start by selecting a solvent that is less polar than what you might use for the parent compound.

A systematic approach to solvent screening is recommended. Start with small-scale solubility tests in a range of solvents with varying polarities.

Q2: Which solvents are recommended for reactions involving this compound?

A2: Based on common practices for other N-Boc protected piperazines and related compounds, the following solvents are good starting points for your solubility screening:

  • Aprotic Polar Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)

  • Chlorinated Solvents: Dichloromethane (DCM)

  • Ethers: 1,4-Dioxane, 2-Methyltetrahydrofuran (2-MeTHF)[4]

  • Alcohols: Methanol, Ethanol, Isopropyl alcohol (IPA)[5][6]

It is crucial to ensure the chosen solvent is compatible with your reaction conditions (i.e., does not react with your reagents).

Q3: My this compound is still poorly soluble even after trying several solvents. What are my next options?

A3: If single-solvent systems are not effective, you can explore the following techniques:

  • Co-solvency: Using a mixture of solvents can significantly enhance solubility.[7][8] For example, you could try adding a small amount of a more polar solvent in which this compound has some, albeit limited, solubility to a less polar solvent in which it is more soluble. A common approach is to use a mixture of a protic and an aprotic solvent.

  • Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of your compound. However, you must ensure that your starting materials and reagents are stable at elevated temperatures. Most organic compounds exhibit increased solubility at higher temperatures.

  • Particle Size Reduction: If you are working with a solid form of this compound, reducing the particle size by grinding it into a fine powder can increase the surface area available for solvation, which may improve the rate of dissolution.[7][8]

Q4: Are there any other additives that can improve solubility?

A4: While less common for synthetic reactions compared to formulation, the concept of hydrotropy could be considered in specific circumstances. Hydrotropes are compounds that can increase the aqueous solubility of poorly soluble substances.[7][8] However, for typical organic reactions, focusing on solvent selection, co-solvency, and temperature is the most practical approach.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so much less soluble than Trimetazidine Dihydrochloride?

A1: Trimetazidine Dihydrochloride is a salt, which makes it highly polar and readily soluble in polar solvents like water.[1][2][3] The N-Boc protecting group is a large, non-polar moiety. Its addition to the Trimetazidine molecule significantly increases the overall lipophilicity and reduces the ability of the molecule to form hydrogen bonds with polar solvents, thus decreasing its solubility in those solvents.

Q2: Can I use the same solvents for the reaction and for the purification of this compound?

A2: Not necessarily. The ideal solvent for a reaction is one in which all reactants are sufficiently soluble at the reaction temperature. For purification (e.g., by crystallization), you will often need a solvent system where the product has high solubility at an elevated temperature but low solubility at room temperature or below, allowing for precipitation and isolation.

Q3: How does the "like dissolves like" principle apply to this compound?

A3: The "like dissolves like" principle states that substances with similar polarities are more likely to be soluble in each other.[9] Since this compound is a relatively non-polar molecule due to the Boc group, it will generally dissolve better in non-polar to moderately polar organic solvents rather than in highly polar solvents like water.

Data Presentation

Table 1: Solubility of Trimetazidine Dihydrochloride in Common Solvents

SolventSolubilityReference
WaterFreely Soluble[1][2][3]
AlcoholSparingly Soluble[1]
MethanolHighest Mole Fraction Solubility[10]
TolueneLowest Mole Fraction Solubility[10]

Table 2: Suggested Solvent Systems for Initial Screening of this compound Solubility

Solvent CategoryExamplesRationale
Aprotic PolarAcetonitrile, DMF, DMSO, THFCommonly used for a wide range of organic reactions and can solvate moderately polar compounds.
ChlorinatedDichloromethane (DCM)A versatile, relatively non-polar solvent.
Ethers1,4-Dioxane, 2-MeTHFGood alternatives to chlorinated solvents.[4]
AlcoholsMethanol, Ethanol, IPAMay be effective, especially in combination with other solvents.
Co-Solvent MixturesToluene/Ethanol, THF/HexaneBlending solvents can fine-tune the polarity of the reaction medium.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for this compound

  • Preparation: Weigh 5-10 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent from Table 2.

  • Observation at Room Temperature: Vigorously vortex or stir each vial for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Heating: For vials where the compound is not fully soluble, gently heat the mixture (e.g., to 40-50 °C) while stirring. Record any changes in solubility. Ensure the vial is properly capped to prevent solvent evaporation.

  • Cooling: Allow the heated vials to cool to room temperature and then place them in an ice bath. Observe if any precipitate forms, which can indicate potential for crystallization.

  • Analysis: Based on your observations, select the solvent or solvent system that provides the best solubility at your desired reaction temperature.

Protocol 2: Utilizing Co-solvents to Improve Solubility

  • Initial Dissolution: In a reaction flask, suspend this compound in a solvent in which it is sparingly soluble but your other reagents are stable.

  • Co-solvent Addition: Slowly add a co-solvent in which this compound is more soluble, dropwise, while stirring.

  • Observation: Continue adding the co-solvent until the this compound dissolves completely. Record the approximate ratio of the two solvents.

  • Reaction Setup: Proceed with your reaction, ensuring that the final solvent mixture is compatible with all reagents and reaction conditions.

Visualizations

experimental_workflow start Start: Poor Solubility of This compound solvent_screening Protocol 1: Small-Scale Solvent Screening start->solvent_screening soluble Is Compound Soluble? solvent_screening->soluble proceed Proceed with Reaction soluble->proceed Yes co_solvency Protocol 2: Try Co-solvents soluble->co_solvency No end End: Optimized Reaction Conditions proceed->end soluble2 Is Compound Soluble? co_solvency->soluble2 heating Increase Temperature soluble3 Is Compound Soluble? heating->soluble3 soluble2->proceed Yes soluble2->heating No soluble3->proceed Yes soluble3->end Partial Solubility

Caption: Troubleshooting workflow for addressing poor solubility.

logical_relationship cluster_trimetazidine Trimetazidine Core cluster_nboc_trimetazidine This compound trimetazidine Trimetazidine piperazine Piperazine Ring trimetazidine->piperazine trimethoxybenzyl Trimethoxybenzyl Group trimetazidine->trimethoxybenzyl solubility Solubility Profile trimetazidine->solubility High Polarity (as Dihydrochloride Salt) nboc_trimetazidine This compound nboc_trimetazidine->trimetazidine boc_group Boc Group (Non-polar, Bulky) nboc_trimetazidine->boc_group nboc_trimetazidine->solubility Low Polarity (Increased Lipophilicity)

Caption: Impact of the N-Boc group on the polarity and solubility of Trimetazidine.

References

side reactions to avoid during N-Boc-Trimetazidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of N-Boc-Trimetazidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-Boc protection of Trimetazidine?

A1: The most common side reaction is the formation of the di-Boc-piperazine derivative, where both nitrogen atoms of the piperazine ring are protected. While the existing N-substituent (the 2,3,4-trimethoxybenzyl group) on Trimetazidine provides some steric hindrance, over-reaction can still occur, especially with an excess of di-tert-butyl dicarbonate ((Boc)₂O) and prolonged reaction times.

Q2: Can the Boc anhydride react with other functional groups on the Trimetazidine molecule?

A2: Trimetazidine itself does not possess other highly nucleophilic functional groups (like primary amines or hydroxyl groups) that would readily react with Boc anhydride under standard N-protection conditions. The primary concern remains the reactivity of the two piperazine nitrogens.

Q3: What is the role of a base in the N-Boc protection of Trimetazidine?

A3: A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the protected product. The choice and amount of base can be critical in preventing unwanted side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A comparison of the reaction mixture with the starting material (Trimetazidine) and a standard of the desired this compound product (if available) will indicate the consumption of the starting material and the formation of the product.

Q5: What are the best practices for purifying this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, is often effective in separating the desired mono-Boc product from unreacted Trimetazidine, excess (Boc)₂O, and any di-Boc byproduct.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to insufficient (Boc)₂O or short reaction time.Increase the molar equivalent of (Boc)₂O slightly (e.g., to 1.1-1.2 equivalents). Extend the reaction time and monitor by TLC until the starting material is consumed.
Hydrolysis of (Boc)₂O due to moisture in the reagents or solvent.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Di-Boc Byproduct Excess of (Boc)₂O used.Use a stoichiometric amount or a very slight excess (1.05 equivalents) of (Boc)₂O.
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Presence of Unreacted Trimetazidine Insufficient amount of (Boc)₂O.Add a small additional portion of (Boc)₂O and continue to monitor the reaction.
Steric hindrance slowing down the reaction.Increase the reaction time or consider using a more reactive Boc-donating reagent if the issue persists.
Difficult Purification Similar polarity of product and byproducts.Optimize the solvent system for column chromatography. A shallow gradient can improve separation.
Oily product that is difficult to handle.After purification, dissolve the product in a minimal amount of a suitable solvent and precipitate by adding a non-polar solvent (e.g., hexanes) to obtain a solid.

Detailed Experimental Protocol: N-Boc Protection of Trimetazidine

Materials:

  • Trimetazidine (1 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Triethylamine (TEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Trimetazidine in anhydrous DCM.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Visualizations

reaction_pathway Trimetazidine Trimetazidine NBocTrimetazidine This compound (Desired Product) Trimetazidine->NBocTrimetazidine + (Boc)₂O (1.1 eq) Boc2O (Boc)₂O DiBoc Di-Boc Byproduct NBocTrimetazidine->DiBoc + excess (Boc)₂O troubleshooting_workflow start Reaction Complete? incomplete Incomplete Reaction start->incomplete No complete Reaction Complete start->complete Yes check_reagents Check (Boc)₂O equivalents and reaction time incomplete->check_reagents use_anhydrous Ensure anhydrous conditions check_reagents->use_anhydrous check_byproducts Byproducts Present? complete->check_byproducts diboc Di-Boc Present check_byproducts->diboc Yes purify Proceed to Purification check_byproducts->purify No reduce_boc Reduce (Boc)₂O to ~1.05 eq. Lower reaction temperature diboc->reduce_boc

Technical Support Center: Optimization of HPLC Method for N-Boc-Trimetazidine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-Boc-Trimetazidine.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point for developing an HPLC method for this compound can be adapted from existing methods for Trimetazidine. Due to the addition of the lipophilic tert-Butyloxycarbonyl (Boc) group, you will likely need to increase the organic modifier concentration in the mobile phase. A reversed-phase C18 column is a suitable initial choice.

Q2: What is the expected retention behavior of this compound compared to Trimetazidine?

The N-Boc protecting group significantly increases the hydrophobicity of the molecule. Therefore, this compound will be more strongly retained on a reversed-phase column, leading to a longer retention time compared to Trimetazidine under the same chromatographic conditions.

Q3: What are the common solvents and mobile phase additives used for the analysis of similar compounds?

For reversed-phase HPLC, common mobile phases consist of a mixture of water or buffer with acetonitrile or methanol. To improve peak shape and reduce tailing, especially for basic compounds, small amounts of additives like formic acid or triethylamine are often used.[1]

Q4: How can I confirm the identity of the this compound peak?

Peak identity can be confirmed by comparing the retention time with a qualified reference standard. For unequivocal identification, techniques such as mass spectrometry (LC-MS) or collecting the peak fraction for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Q5: Can the N-Boc group be cleaved during analysis?

While the Boc group is generally stable, it can be sensitive to strongly acidic conditions.[2][3] It is advisable to use mildly acidic mobile phases (e.g., 0.1% formic acid) and avoid very low pH values to prevent in-situ deprotection, which would lead to the appearance of a Trimetazidine peak and a non-linear response for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: The basic nature of the piperazine ring in Trimetazidine can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.[4][5]

  • Column Overload: Injecting too much sample can lead to peak fronting.[6]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.[7]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.[5]

Solutions:

  • Use a modern, end-capped column: These columns have fewer accessible silanol groups, reducing secondary interactions.

  • Add a mobile phase modifier: Incorporating a small amount of an acidic modifier like formic acid or a basic modifier like triethylamine can suppress silanol interactions.

  • Optimize mobile phase pH: Adjust the pH to ensure consistent ionization of the analyte.

  • Reduce injection volume or sample concentration.

  • Dissolve the sample in the mobile phase or a weaker solvent.

Problem 2: Baseline Noise or Drift

Possible Causes:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to baseline noise.[8][9]

  • Air Bubbles in the System: Air bubbles in the pump or detector cell can cause sporadic spikes and a noisy baseline.[9][10]

  • Detector Lamp Issues: An aging or unstable detector lamp can lead to a drifting baseline.[8]

  • Inadequate System Equilibration: Insufficient time for the column to equilibrate with the mobile phase can cause baseline drift.[9]

Solutions:

  • Use high-purity HPLC-grade solvents and reagents. [9]

  • Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. [9][11]

  • Check the detector lamp's usage hours and replace if necessary.

  • Ensure the system is fully equilibrated before starting a sequence of analyses.

Problem 3: Inconsistent Retention Times

Possible Causes:

  • Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components can lead to shifts in retention time.[12]

  • Pump Malfunction: Inconsistent flow rates due to pump issues will affect retention times.[12]

  • Column Temperature Variations: Changes in column temperature can impact retention.[13]

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.[14]

Solutions:

  • Ensure accurate and precise preparation of the mobile phase.

  • Perform regular pump maintenance, including checking for leaks and seal wear. [12]

  • Use a column oven to maintain a consistent temperature. [13]

  • Monitor column performance and replace it when significant changes in retention or peak shape are observed.

Experimental Protocols

Protocol 1: Suggested HPLC Method for this compound Analysis

This protocol provides a starting point for method development. Optimization will likely be required based on your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (v/v)
Starting Gradient: 60:40
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 232 nm[15]
Sample Preparation Dissolve the sample in the initial mobile phase composition.
Protocol 2: Method Validation Parameters

Once the method is optimized, it should be validated according to ICH guidelines. Key validation parameters include:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank or placebo at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery between 98.0% and 102.0%
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.% RSD ≤ 2.0%
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.[16]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.% RSD of results should remain within acceptable limits.

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis Issue issue Identify the Primary Issue start->issue peak_shape Poor Peak Shape (Tailing/Fronting) issue->peak_shape e.g., Tailing baseline Baseline Noise or Drift issue->baseline e.g., Drifting retention_time Inconsistent Retention Times issue->retention_time e.g., Shifting check_column Check Column (Age, Type, End-capping) peak_shape->check_column check_solvents Check Mobile Phase (Purity, Degassing) baseline->check_solvents check_mobile_phase_prep Verify Mobile Phase Preparation retention_time->check_mobile_phase_prep mobile_phase_ph Optimize Mobile Phase pH and Additives check_column->mobile_phase_ph sample_prep Review Sample Preparation (Solvent, Concentration) mobile_phase_ph->sample_prep end Issue Resolved sample_prep->end check_system Inspect System (Leaks, Bubbles, Lamp) check_solvents->check_system equilibrate Ensure Proper System Equilibration check_system->equilibrate equilibrate->end check_pump Check Pump Performance (Flow Rate, Pressure) check_mobile_phase_prep->check_pump check_temp Control Column Temperature check_pump->check_temp check_temp->end Method_Development_Workflow start Start: Method Development for This compound lit_review Literature Review & Initial Conditions Selection start->lit_review column_select Column Selection (e.g., C18) lit_review->column_select mobile_phase_opt Mobile Phase Optimization (Organic %, pH, Additives) column_select->mobile_phase_opt instrument_param Instrument Parameter Optimization (Flow Rate, Temp.) mobile_phase_opt->instrument_param system_suitability System Suitability Testing instrument_param->system_suitability system_suitability->mobile_phase_opt Fail validation Method Validation (ICH) system_suitability->validation Pass end Finalized Analytical Method validation->end

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Trimetazidine and its Synthetic Intermediate, N-Boc-Trimetazidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of analytical methods for the anti-anginal drug Trimetazidine, with a special focus on its synthetic intermediate, N-Boc-Trimetazidine. While specific, publicly available validated methods for this compound are scarce due to its nature as a proprietary in-process material, this document outlines the typical analytical validation approaches for such intermediates by drawing parallels with the well-documented methods for the final active pharmaceutical ingredient (API), Trimetazidine.

This compound is a key intermediate in several synthesis routes of Trimetazidine, where the tert-butoxycarbonyl (Boc) group serves as a protecting agent for the amine functionality of the piperazine ring. This protection strategy prevents undesirable side reactions during the synthesis process. The analytical methods for in-process controls of this compound are crucial for ensuring the quality and purity of the final Trimetazidine product.

This guide will focus on the two most prevalent analytical techniques for the analysis of Trimetazidine and, by extension, its intermediates: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Comparison of Analytical Methods

The choice of analytical method for Trimetazidine and its intermediates is dictated by the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the purpose of the testing (e.g., routine quality control, impurity profiling, or bioanalysis).

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase.Separation based on chromatography, followed by mass analysis of the analyte and its fragments.
Primary Use for Trimetazidine Quantification of the bulk drug and its formulations, stability studies, and determination of related substance impurities.Quantification of Trimetazidine in biological matrices (e.g., plasma, urine) for pharmacokinetic and bioequivalence studies, and trace-level impurity analysis.
Typical Detector UV-Vis or Photodiode Array (PDA)Tandem Mass Spectrometer (MS/MS)
Sensitivity Lower, typically in the microgram to nanogram per milliliter range.Higher, capable of detecting picogram to femtogram levels.
Specificity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, provides structural information and high selectivity through mass-to-charge ratio analysis of parent and daughter ions.
Run Time Longer, typically in the range of 10-30 minutes.Shorter, often less than 10 minutes due to the use of smaller particle size columns and higher pressures.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the analysis of Trimetazidine by HPLC and UPLC-MS/MS. These protocols can be adapted for the analysis of this compound with appropriate modifications to the chromatographic conditions and sample preparation procedures.

RP-HPLC Method for the Determination of Trimetazidine in Bulk and Pharmaceutical Dosage Forms

This method is suitable for the quantification of Trimetazidine and the determination of its purity.

  • Chromatographic System:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., methanol or acetonitrile) in a specific ratio (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 232 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Standard Solution Preparation: A stock solution of Trimetazidine dihydrochloride is prepared by dissolving an accurately weighed amount in the mobile phase to achieve a known concentration (e.g., 100 µg/mL). Working standards are prepared by diluting the stock solution.

  • Sample Preparation: For tablets, a number of tablets are weighed and finely powdered. An amount of powder equivalent to a single dose is weighed and dissolved in the mobile phase, followed by sonication and filtration to obtain a clear solution of a known concentration.

  • Validation Parameters: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.

UPLC-MS/MS Method for the Determination of Trimetazidine in Human Plasma

This method is designed for the sensitive quantification of Trimetazidine in biological samples.

  • Chromatographic System:

    • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor to product ion transitions are monitored for Trimetazidine and an internal standard (e.g., Trimetazidine-d8).

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate Trimetazidine from the plasma matrix. This involves protein precipitation followed by extraction of the analyte into an organic solvent, which is then evaporated and reconstituted in the mobile phase.

  • Validation Parameters: The method is validated based on regulatory guidelines for bioanalytical method validation, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Data Presentation: Comparison of Validation Parameters

The following tables summarize typical validation data for HPLC and UPLC-MS/MS methods for Trimetazidine analysis, which serve as a benchmark for what would be expected for a validated method for this compound.

Table 1: Validation Parameters for HPLC Method

ParameterTypical Value/Range
Linearity (µg/mL) 10 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0
Precision (% RSD) < 2.0
LOD (µg/mL) ~0.1
LOQ (µg/mL) ~0.3
Robustness No significant changes with minor variations in method parameters

Table 2: Validation Parameters for UPLC-MS/MS Method

ParameterTypical Value/Range
Linearity (ng/mL) 0.5 - 200
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)
LOD (ng/mL) ~0.1
LOQ (ng/mL) 0.5
Matrix Effect Minimal and compensated by internal standard

Mandatory Visualization

The following diagram illustrates the typical workflow for the validation of an analytical method, a process that is applicable to both Trimetazidine and its N-Boc protected intermediate.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation A Define Analytical Requirements B Literature Search & Prior Knowledge A->B C Select Analytical Technique (e.g., HPLC, UPLC-MS/MS) B->C D Optimize Chromatographic Conditions & Sample Preparation C->D E Initial Performance Evaluation D->E F Prepare Validation Protocol E->F Proceed to Validation G Specificity / Selectivity F->G H Linearity & Range F->H I Accuracy & Precision F->I J LOD & LOQ F->J K Robustness & Stability F->K L System Suitability F->L M Prepare Validation Report G->M H->M I->M J->M K->M L->M N Standard Operating Procedure (SOP) M->N O Routine Use & Ongoing Monitoring N->O

Caption: Workflow for Analytical Method Validation.

Comparative Guide to the Cross-Validation of N-Boc-Trimetazidine Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of N-Boc-Trimetazidine. Due to a lack of publicly available data on this compound, this guide utilizes validated methods for the parent compound, Trimetazidine, as a foundation. The principles and methodologies described herein are directly applicable to the quantification of this compound, with expected adjustments to mass spectrometry parameters to account for the Boc protecting group. The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The cross-validation of analytical methods is a critical step in drug development and research, ensuring data integrity and reliability across different analytical platforms. This process is essential when transferring methods between laboratories or when multiple analytical techniques are used within a study. The validation parameters presented are based on established guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9]

Quantitative Performance of Trimetazidine Quantification Assays

The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of Trimetazidine, which can be considered indicative of the expected performance for this compound.

Table 1: Comparison of HPLC-UV Methods for Trimetazidine Quantification

ParameterMethod 1[10]Method 2[11]Method 3[12]
Linearity Range (µg/mL) 4 - 205 - 900.070 - 0.280
Correlation Coefficient (r²) 0.99990.9971.00
Accuracy (% Recovery) Not ReportedNot Reported98 - 102%
Precision (%RSD) Not ReportedNot Reported< 2%
Limit of Detection (LOD) Not Reported3.6 µg/mLNot Reported
Limit of Quantification (LOQ) Not Reported10.9 µg/mLNot Reported

Table 2: Comparison of LC-MS/MS Methods for Trimetazidine Quantification

ParameterMethod 1[13]Method 2[14]Method 3[15]
Linearity Range (ng/mL) 2.5 - 1001 - 1000.5 - 50
Correlation Coefficient (r²) 0.9995Not ReportedNot Reported
Accuracy (% Bias) Not ReportedNot ReportedNot Reported
Precision (%RSD) Intra-day: 2.83-6.10%Inter-day: 4.83-5.82%< 9.5%< 20%
Limit of Detection (LOD) Not ReportedNot Reported0.5 - 50 ng/mL
Limit of Quantification (LOQ) 2.5 ng/mLNot ReportedNot Reported

Experimental Protocols

The following are detailed, representative methodologies for the quantification of Trimetazidine that can be adapted for this compound.

HPLC-UV Method

This protocol is a composite based on several published methods for Trimetazidine.[10][11][12]

  • Chromatographic System:

    • HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.05% formic acid or a phosphate buffer), with the ratio adjusted for optimal separation (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 232 nm or 270 nm.[10]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range (e.g., 1 - 50 µg/mL).

    • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range.

LC-MS/MS Method

This protocol is a composite based on several published methods for Trimetazidine.[13][14][15]

  • Chromatographic System:

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 0.3 - 0.6 mL/min.[13][14]

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • For Trimetazidine: Precursor ion at m/z 267.0 and a product ion for quantification.[13]

    • For this compound: The precursor ion would be expected at m/z 367.2 (M+H)+. Product ions would need to be determined by infusion and fragmentation of the this compound standard.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare as described for the HPLC-UV method.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range (e.g., 1 - 100 ng/mL).

    • Sample Preparation (from biological matrix): Perform protein precipitation with a solvent like methanol, followed by centrifugation and collection of the supernatant for injection.[13][14]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC-UV and LC-MS/MS, for the quantification of this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_comparison Comparison and Acceptance Prep Prepare a single set of validation samples (calibration standards and QCs) HPLC Analyze samples using Method 1 (e.g., HPLC-UV) Prep->HPLC LCMS Analyze the same samples using Method 2 (e.g., LC-MS/MS) Prep->LCMS Data1 Process and quantify results from Method 1 HPLC->Data1 Data2 Process and quantify results from Method 2 LCMS->Data2 Compare Compare the quantitative results from both methods Data1->Compare Data2->Compare Stats Perform statistical analysis (e.g., Bland-Altman plot, t-test) Compare->Stats Accept Determine if the methods are interchangeable based on predefined acceptance criteria Stats->Accept

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway (Illustrative)

While this compound is a protected form of a drug and not directly involved in signaling pathways, the parent compound Trimetazidine acts as a metabolic modulator. The following diagram illustrates the simplified mechanism of action of Trimetazidine.

TrimetazidineMechanism cluster_cell Myocardial Cell FFA Fatty Acid Oxidation ATP ATP Production FFA->ATP primary source (ischemia) Enzyme 3-ketoacyl-CoA thiolase (3-KAT) FFA->Enzyme inhibits Glucose Glucose Oxidation Glucose->ATP promotes TMZ Trimetazidine TMZ->FFA inhibits Enzyme->ATP

References

A Comparative Guide to Assessing the Purity of Synthesized N-Boc-Trimetazidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of N-Boc-Trimetazidine, a key intermediate in the synthesis of Trimetazidine. The guide outlines experimental data, detailed protocols, and a comparative analysis of various methods to aid in selecting the most appropriate technique for quality control and characterization.

Introduction to Purity Assessment

The presence of impurities in pharmaceutical compounds can significantly impact their efficacy, safety, and stability. Therefore, robust analytical methods are essential to detect and quantify any potential impurities, which may include starting materials, by-products, intermediates, and degradation products. For this compound, a derivative of the anti-anginal drug Trimetazidine, a multi-faceted analytical approach is recommended to ensure a comprehensive purity profile. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. Below is a comparative summary of the most common methods for analyzing this compound.

Data Presentation: Quantitative Comparison of Methods
Analytical TechniquePrincipleDetectable ImpuritiesLimit of Detection (LOD) & Limit of Quantification (LOQ)Key AdvantagesKey Limitations
HPLC-UV Separation based on polarity, detected by UV absorbance.Non-volatile and thermally stable organic impurities with a UV chromophore.LOD: ~0.01-0.1% LOQ: ~0.03-0.3%Robust, reproducible, and widely available for quantitative analysis.Does not provide structural information on unknown impurities.
LC-MS/MS Separation by HPLC coupled with mass analysis.A wide range of organic impurities, including those without a UV chromophore.LOD: <0.01% LOQ: <0.03%High sensitivity and provides molecular weight and structural information for impurity identification.More complex instrumentation and potential for matrix effects.
GC-MS Separation of volatile compounds based on boiling point and polarity, with mass detection.Volatile and thermally stable impurities (e.g., residual solvents).LOD: ppm level LOQ: ppm levelExcellent for analyzing residual solvents and other volatile organic compounds.Not suitable for non-volatile or thermally labile compounds like this compound itself without derivatization.
¹H and ¹³C NMR Nuclear magnetic resonance of atomic nuclei in a magnetic field.Structural isomers and impurities with different proton/carbon environments.LOD: ~0.1-1% LOQ: ~0.3-3%Provides detailed structural information and can be used for absolute quantification without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods for trace impurity detection.

Experimental Workflow and Visualization

A typical workflow for the comprehensive purity assessment of a synthesized batch of this compound involves a combination of chromatographic and spectroscopic techniques to ensure both quantitative purity and structural integrity.

Purity Assessment Workflow for this compound Purity Assessment Workflow for this compound cluster_synthesis Synthesis & Work-up cluster_preliminary Preliminary Purity Check cluster_quantitative Quantitative Purity & Impurity Profiling cluster_volatile Residual Solvent Analysis cluster_structural Structural Confirmation cluster_final Final Purity Assessment synthesis Synthesized this compound tlc Thin Layer Chromatography (TLC) synthesis->tlc Initial Spotting gcms GC-MS Analysis synthesis->gcms Parallel analysis nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Parallel analysis hplc HPLC-UV Analysis tlc->hplc Proceed if single spot lcms LC-MS/MS Analysis hplc->lcms For impurity identification final_report Purity Report & Certificate of Analysis hplc->final_report lcms->final_report gcms->final_report nmr->final_report

A typical workflow for the purity assessment of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for Trimetazidine and have been adapted for its N-Boc derivative.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative determination of this compound purity and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is recommended to ensure good separation of polar and non-polar impurities. A typical gradient could be:

    • 0-5 min: 30% Acetonitrile

    • 5-20 min: 30% to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 232 nm or 270 nm.[2][]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This technique is used for the identification and quantification of impurities, especially those present at low levels or lacking a UV chromophore.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • LC Conditions: Same as the HPLC-UV method described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan for impurity profiling and product ion scan for structural elucidation.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Impurities are identified by their mass-to-charge ratio (m/z) and fragmentation patterns. The fragmentation of the N-Boc group typically involves the loss of isobutylene (56 Da) or the entire Boc group (101 Da).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is essential for the detection and quantification of residual solvents from the synthesis process.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C for 5 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Detector Settings:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: 35-500 amu.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) and analyze using headspace injection.

  • Data Analysis: Identification of residual solvents is based on their retention times and mass spectra, which are compared to a library of known solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of the synthesized this compound and for identifying structural isomers and certain impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule. The presence of the Boc group will be confirmed by a characteristic singlet around 1.4 ppm.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Can be used for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with the expected values for the this compound structure. The presence of unexpected signals may indicate impurities.[4]

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires a combination of analytical techniques. HPLC-UV is the workhorse for routine quantitative purity analysis. LC-MS/MS is invaluable for the identification and quantification of trace impurities. GC-MS is essential for ensuring the absence of harmful residual solvents. Finally, NMR spectroscopy provides ultimate structural confirmation and can detect certain impurities that may be missed by chromatographic methods. By employing this multi-technique approach, researchers and drug developers can be confident in the quality and purity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.

References

A Comparative Guide to the Validation of N-Boc-Trimetazidine as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of N-Boc-Trimetazidine as a potential Certified Reference Material (CRM). It outlines the necessary experimental protocols and data required to establish its suitability in comparison to the existing, widely accepted CRM, Trimetazidine Dihydrochloride. The validation process ensures the identity, purity, and stability of a reference standard, which is crucial for accurate and reproducible analytical results in pharmaceutical research and quality control.

Introduction to Trimetazidine and its Reference Materials

Trimetazidine is an anti-ischemic drug used in the treatment of angina pectoris. Accurate quantification of Trimetazidine in pharmaceutical formulations and biological matrices is essential for ensuring its safety and efficacy. This necessitates the use of highly pure and well-characterized Certified Reference Materials (CRMs).

Currently, Trimetazidine Dihydrochloride is the established and compendial CRM for Trimetazidine. It is available from various pharmacopeias and reputable chemical suppliers. This compound , a protected derivative of Trimetazidine, is primarily used as an intermediate in organic synthesis and pharmacological research. While not currently recognized as a CRM for Trimetazidine analysis, this guide explores the validation process required to qualify it as such. The isotopically labeled This compound-d8 is available as a CRM, typically for use in mass spectrometry-based assays as an internal standard.

Comparative Analysis: Key Performance Parameters

The suitability of a candidate CRM is determined by a rigorous evaluation of its chemical and physical properties. The following table compares the essential characteristics of the established CRM, Trimetazidine Dihydrochloride, with the target validation parameters for this compound.

ParameterTrimetazidine Dihydrochloride (Existing CRM)This compound (Proposed CRM Validation Target)Analytical Techniques
Identity Confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR)To be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR)NMR, Mass Spectrometry, Infrared Spectroscopy
Purity (Assay) ≥99.5% (typically determined by mass balance or qNMR)≥99.5%qNMR, HPLC-UV, Mass Balance
Chromatographic Purity Reportable impurities and their limits are defined in the Certificate of Analysis.To be determined; individual impurities ≤0.1%, total impurities ≤0.5%HPLC-UV, UPLC-MS
Water Content Specified on the Certificate of Analysis (typically ≤0.5%)To be determined (target ≤0.5%)Karl Fischer Titration
Residual Solvents Conforms to pharmacopeial limits (e.g., USP <467>)To be determined and controlledHeadspace GC-MS
Inorganic Impurities Specified on the Certificate of Analysis (typically ≤0.1%)To be determined (target ≤0.1%)Sulfated Ash/Residue on Ignition
Stability Proven long-term stability under specified storage conditions.To be established through long-term and accelerated stability studies.HPLC-UV, UPLC-MS

Experimental Protocols for Validation

The following are detailed methodologies for the key experiments required to validate this compound as a CRM.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H and ¹³C NMR : Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher). The chemical shifts, coupling constants, and integration of the observed signals must be consistent with the proposed structure of this compound.

  • Mass Spectrometry (MS) :

    • High-Resolution Mass Spectrometry (HRMS) : Infuse a dilute solution of the sample into an HRMS instrument (e.g., Q-TOF or Orbitrap). The measured accurate mass should be within ±5 ppm of the theoretical mass of the protonated or sodiated molecule.

  • Infrared (IR) Spectroscopy :

    • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer. The vibrational frequencies of key functional groups (e.g., C=O of the Boc group, C-O-C of the methoxy groups) should be present and consistent with the structure.

Purity Assessment
  • Quantitative NMR (qNMR) :

    • Accurately weigh the this compound candidate material and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a suitable deuterated solvent. Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay). The purity is calculated by comparing the integral of a unique signal from the analyte to that of the internal standard.

  • High-Performance Liquid Chromatography (HPLC-UV) :

    • Method : Develop a stability-indicating HPLC method using a C18 column. A typical mobile phase would be a gradient of acetonitrile and a buffered aqueous solution.

    • Chromatographic Purity : Inject a solution of this compound and analyze the chromatogram for the presence of impurities. The area percentage of each impurity is calculated.

    • Assay vs. a Reference Standard : If a previously characterized batch is available, perform a comparative assay.

  • Mass Balance :

    • The purity is calculated by subtracting the percentages of all identified impurities (water, residual solvents, inorganic impurities, and chromatographic impurities) from 100%.

    • Purity = 100% - (% Water + % Residual Solvents + % Inorganic Impurities + % Chromatographic Impurities)

Stability Studies
  • Long-Term Stability : Store samples of this compound at the recommended storage condition (e.g., 2-8 °C) and test at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Accelerated Stability : Store samples at elevated temperatures and humidity (e.g., 25 °C/60% RH and 40 °C/75% RH) and test at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analysis : At each time point, analyze the samples for purity (HPLC) and degradation products. The data is used to establish a retest period or shelf life.

Visualizing the Validation Workflow and Molecular Relationships

The following diagrams illustrate the logical flow of the CRM validation process and the chemical relationship between Trimetazidine and its N-Boc derivative.

CRM_Validation_Workflow cluster_Characterization Characterization cluster_Stability Stability Assessment cluster_Certification Certification Identity Identity Purity Purity Homogeneity Homogeneity Long_Term_Stability Long-Term Stability Homogeneity->Long_Term_Stability Accelerated_Stability Accelerated Stability Homogeneity->Accelerated_Stability Value_Assignment Value Assignment (Purity) Long_Term_Stability->Value_Assignment Accelerated_Stability->Value_Assignment Uncertainty_Estimation Uncertainty Estimation Value_Assignment->Uncertainty_Estimation Certificate_of_Analysis Certificate of Analysis (CoA) Uncertainty_Estimation->Certificate_of_Analysis Candidate_Material Candidate CRM (this compound) Candidate_Material->Identity Candidate_Material->Purity Candidate_Material->Homogeneity

CRM Validation Workflow

Trimetazidine_Derivatives Trimetazidine Trimetazidine N_Boc_Trimetazidine This compound Trimetazidine->N_Boc_Trimetazidine Boc Protection N_Boc_Trimetazidine->Trimetazidine Deprotection

Relationship of Trimetazidine and this compound

Conclusion

The validation of this compound as a Certified Reference Material requires a systematic and scientifically rigorous approach. By following the experimental protocols outlined in this guide and achieving the target performance parameters, this compound can be established as a reliable and accurate standard for use in the analysis of Trimetazidine. The comprehensive characterization and stability data generated through this process are essential for ensuring the quality and consistency of analytical data in pharmaceutical development and quality control.

Safety Operating Guide

Proper Disposal of N-Boc-Trimetazidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like N-Boc-Trimetazidine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures the safety of laboratory personnel but also maintains compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

I. Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is imperative to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2][3][4] Personal Protective Equipment (PPE) is mandatory and should include:

  • Eye Protection: Chemical safety goggles or a face shield.[2][3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.[2][4]

Direct contact with the skin and eyes should be avoided, as this compound and related compounds can cause skin and serious eye irritation.[1][4][5] In case of accidental contact, rinse the affected area thoroughly with water.[1][2][3] If inhaled, move to fresh air immediately.[1][2][3] Do not eat, drink, or smoke while handling this compound.[1][2][6]

II. Step-by-Step Disposal Procedure

This compound must not be disposed of with household garbage or flushed down the drain.[5] It must be treated as chemical waste and disposed of through an approved waste disposal plant.[2][3]

Step 1: Waste Segregation and Collection

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.

  • Collect all solid waste, including contaminated consumables such as weighing papers, pipette tips, and gloves, in this designated container.

  • For solutions containing this compound, use a separate, labeled container for liquid waste. Do not mix with other incompatible waste streams.

Step 2: Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Containment: For liquid spills, use an absorbent, inert material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into the designated solid waste container for this compound.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as chemical waste.

Step 3: Final Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Arrange for the collection of the chemical waste by a licensed and reputable hazardous waste disposal company. Ensure that you provide them with a complete and accurate description of the waste, including a Safety Data Sheet (SDS) if available.

  • Follow all local, state, and federal regulations regarding the transportation and disposal of chemical waste.

III. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_handling Initial Handling cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway start Start: this compound Use ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_type Waste Type? fume_hood->waste_type solid_waste Solid Waste (Contaminated materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid spill Accidental Spill waste_type->spill Spill collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid contain_spill Contain with Inert Absorbent spill->contain_spill end_point Store for Licensed Disposal Contractor collect_solid->end_point collect_liquid->end_point collect_spill Collect Spill Debris contain_spill->collect_spill collect_spill->collect_solid

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Boc-Trimetazidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-Boc-Trimetazidine. The following procedures are based on best practices for handling structurally similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound itself. Researchers, scientists, and drug development professionals should always handle this compound with care in a controlled laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Chemical safety goggles or glasses. A face shield is recommended when handling larger quantities or if there is a splash hazard.[1]To protect eyes from dust, splashes, and vapors.
Body Protection Laboratory coat or other suitable protective clothing.To prevent contamination of personal clothing.
Respiratory Protection In case of inadequate ventilation or when handling fine powders, a NIOSH-approved respirator is recommended.[1]To prevent inhalation of dust or aerosols.

Safe Handling and Operational Plan

Adherence to proper handling procedures is critical to ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.[2][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]

General Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer:

    • Handle as a powder in a location with minimal air disturbance or within a fume hood to avoid generating dust.

    • Use appropriate tools (e.g., spatula, weigh paper) for transfers.

    • Close the container tightly after use to prevent contamination and exposure.[4][5]

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

    • If heating is required, use a controlled heating source (e.g., heating mantle, water bath) and monitor the process.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]

    • Clean all contaminated surfaces and equipment after use.

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Accidental Release:

  • Evacuate: Evacuate all non-essential personnel from the immediate area of the spill.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[2][5]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

Disposal:

  • All waste materials, including empty containers and contaminated PPE, should be considered hazardous waste.

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.

  • It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.[3]

Workflow for Handling and Disposal of this compound

G A Preparation - Wear appropriate PPE - Prepare workspace in fume hood B Handling - Weighing and transfer - Solution preparation A->B Proceed with caution C Post-Handling - Clean workspace and equipment - Wash hands thoroughly B->C After completion D Accidental Release B->D If spill occurs I First Aid B->I If exposure occurs G Waste Collection - Collect all contaminated materials C->G E Spill Containment - Evacuate and ventilate - Absorb or sweep up material D->E F Decontamination - Clean spill area E->F F->G H Disposal - Contact licensed disposal service - Follow all regulations G->H J Seek Medical Attention I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.